2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVYZSUMYQALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175850 | |
| Record name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
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Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21510-43-0 | |
| Record name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
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| Record name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
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| Record name | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
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| Record name | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
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| Record name | 2-(4-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85J74U6RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and useful photophysical properties associated with the 1,3,4-oxadiazole scaffold.[1][2][3][4] This document details a common synthetic route, outlines the necessary experimental protocols, and presents the characterization data in a clear and accessible format.
Synthesis
The synthesis of this compound is typically achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by the reaction of a benzoyl derivative with a 4-bromobenzohydrazide, or vice-versa. A widely used and effective method involves the reaction of a carboxylic acid and a hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][6]
The overall reaction can be depicted as follows:
Route 1: From 4-Bromobenzohydrazide and Benzoic Acid
Step 1: Formation of the diacylhydrazine intermediate 4-Bromobenzohydrazide reacts with benzoic acid.
Step 2: Cyclodehydration The resulting N'-benzoyl-4-bromobenzohydrazide undergoes intramolecular cyclization with the elimination of a water molecule, facilitated by a dehydrating agent like POCl₃, to yield the final product.
Alternatively, the reaction can be performed starting from benzohydrazide and 4-bromobenzoic acid.
Experimental Protocol
This protocol describes the synthesis of this compound from 4-bromobenzohydrazide and benzoic acid.
Materials:
-
4-Bromobenzohydrazide
-
Benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Methanol or Ethanol (for recrystallization)
-
Crushed ice
-
Sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In a round-bottom flask, a mixture of 4-bromobenzohydrazide (1 equivalent) and benzoic acid (1 equivalent) is prepared.
-
Phosphorus oxychloride (POCl₃) is added cautiously to the mixture, serving as both the solvent and the dehydrating agent.[5][6]
-
The reaction mixture is refluxed for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with constant stirring.
-
The resulting precipitate is collected by filtration.
-
The crude product is washed with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The solid is then washed again with cold water until the washings are neutral.
-
The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure product as a solid.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques and physical property measurements.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂O | [7] |
| Molecular Weight | 301.14 g/mol | [7] |
| Appearance | Light-brown to off-white solid/powder | [8][9] |
| Melting Point | 155-157 °C / 167-172 °C / 169-173 °C | [8][9][10] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3267 | Aromatic C-H stretching |
| 1560 | C=N stretching of the oxadiazole ring |
| 1467 | Aromatic C=C stretching |
| 1018 | C-O-C stretching of the oxadiazole ring |
| 664 | C-Br stretching |
| [Data sourced from[8]] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.
¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons of the phenyl and bromophenyl rings.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. A signal for this compound has been reported.[11]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The NIST WebBook contains mass spectral data for this compound.[7]
Characterization Workflow Diagram
Caption: Logical flow for the characterization of the synthesized compound.
Conclusion
This technical guide has outlined a reliable and commonly employed method for the synthesis of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The straightforward synthesis and the intriguing properties of the 1,3,4-oxadiazole core make this compound and its derivatives promising candidates for further investigation and application development.
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. isca.me [isca.me]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 21510-43-0 | TCI AMERICA [tcichemicals.com]
- 10. jk-sci.com [jk-sci.com]
- 11. spectrabase.com [spectrabase.com]
Spectroscopic Analysis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and visual workflows to aid in the structural elucidation and characterization of this molecule.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. This data is crucial for confirming the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.65 | m | 3H | H-3', H-4', H-5' (phenyl ring) |
| 7.75 | d | 2H | H-3'', H-5'' (bromophenyl ring) |
| 8.00 | d | 2H | H-2'', H-6'' (bromophenyl ring) |
| 8.15 | d | 2H | H-2', H-6' (phenyl ring) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 124.0 | C-1' (phenyl ring) |
| 126.5 | C-2', C-6' (phenyl ring) |
| 127.1 | C-1'' (bromophenyl ring) |
| 128.8 | C-2'', C-6'' (bromophenyl ring) |
| 129.4 | C-3', C-5' (phenyl ring) |
| 131.9 | C-4' (phenyl ring) |
| 132.5 | C-3'', C-5'' (bromophenyl ring) |
| 164.0 | C-5 (oxadiazole ring) |
| 164.5 | C-2 (oxadiazole ring) |
Note: The signals for the carbon atoms of the oxadiazole ring (C-2 and C-5) typically appear in the downfield region of the spectrum, often around 160-165 ppm.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretching |
| ~1610 | Strong | C=N stretching (oxadiazole ring) |
| ~1550 | Strong | Aromatic C=C stretching |
| ~1480 | Medium | Aromatic C=C stretching |
| ~1070 | Strong | C-O-C stretching (oxadiazole ring) |
| ~1010 | Medium | In-plane C-H bending |
| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bending |
| ~750 | Strong | Monosubstituted benzene C-H out-of-plane bending |
| ~690 | Strong | Monosubstituted benzene C-H out-of-plane bending |
Sample preparation: KBr pellet or as a thin film.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 300/302 | 100/98 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Br) |
| 183 | High | [C₇H₅N₂O]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV. The molecular formula of the compound is C₁₄H₉BrN₂O, with an exact mass of approximately 299.99 g/mol .[4]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are provided below.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 25 °C.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after dissolution in a volatile solvent.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M]⁺˙) and analyze the major fragment ions to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the structural features of the target molecule.
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
Crystal Structure of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the crystallographic structure, synthesis, and potential biological significance of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. The 1,3,4-oxadiazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document details the experimental protocols for the synthesis and characterization of this class of compounds and presents crystallographic data from a closely related analogue to infer the structural characteristics of the title compound. Furthermore, we explore a potential drug development workflow and a hypothetical signaling pathway, providing a framework for future research and development.
Introduction
Heterocyclic compounds containing the 1,3,4-oxadiazole moiety are of significant interest due to their diverse pharmacological activities.[2][4][6] The unique electronic and structural features of the oxadiazole ring contribute to its ability to participate in various biological interactions. The title compound, this compound, combines this privileged heterocycle with two distinct aryl substituents, offering a platform for further functionalization and optimization of its biological profile. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. While a specific crystal structure for the title compound is not publicly available, this guide utilizes data from a structurally similar compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, to provide insights into the expected molecular geometry and crystal packing.[7]
Crystallographic Analysis
The crystal structure of a compound provides definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The following data, obtained from a related 1,3,4-oxadiazole derivative, serves as a representative example.
Crystal Data and Structure Refinement
The crystallographic data for a representative 2-(4-bromophenyl)-1,3,4-oxadiazole derivative is summarized in the table below.[7]
| Parameter | Value |
| Empirical Formula | C₁₈H₁₉BrN₂O |
| Formula Weight | 359.26 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.2571 (5) Å |
| b | 6.4753 (3) Å |
| c | 19.6761 (7) Å |
| α | 90° |
| β | 114.924 (2)° |
| γ | 90° |
| Volume | 1531.76 (11) ų |
| Z | 4 |
| Density (calculated) | 1.558 Mg/m³ |
| Absorption Coefficient | 2.69 mm⁻¹ |
| F(000) | 736 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 39946 |
| Independent Reflections | 4678 [R(int) = 0.033] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor [I > 2sigma(I)] | R1 = 0.031 |
| wR-factor (all data) | wR2 = 0.069 |
| Goodness-of-fit on F² | 1.06 |
Data from a related structure: 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[7]
In the crystal structure of the analogue, the benzene ring is inclined to the oxadiazole ring by a dihedral angle of 10.44 (8)°.[7] The molecules are linked by C—H···π interactions, forming chains that are further connected by π–π stacking interactions.[7]
Experimental Protocols
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[8] This can be achieved using various dehydrating agents such as phosphorus oxychloride.[8]
General Procedure:
-
Formation of 1,2-Diacylhydrazine: A mixture of a carboxylic acid and an acylhydrazide is treated with a dehydrating agent like phosphorus oxychloride.
-
Cyclization: The resulting 1,2-diacylhydrazine undergoes intramolecular cyclization upon heating to form the 1,3,4-oxadiazole ring.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/chloroform.[7][9]
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.
Procedure:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/chloroform) to form a nearly saturated solution.[7][9]
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days for the formation of well-defined single crystals.
X-ray Data Collection and Structure Determination
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[7]
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[10]
Visualization of Workflows and Pathways
Drug Development Workflow
The following diagram illustrates a typical workflow for the development of a new drug candidate based on the 1,3,4-oxadiazole scaffold.
Caption: A generalized workflow for pharmaceutical drug development.
Hypothetical Anti-inflammatory Signaling Pathway
Derivatives of 1,3,4-oxadiazole have shown anti-inflammatory activity.[1][2] The diagram below depicts a hypothetical signaling pathway through which a 1,3,4-oxadiazole derivative might exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade.
Caption: Hypothetical inhibition of the COX pathway by a 1,3,4-oxadiazole derivative.
Conclusion
This technical guide has provided a detailed overview of the structural characteristics, synthesis, and potential therapeutic applications of this compound. By leveraging crystallographic data from a closely related analogue, we have inferred the likely molecular geometry and packing of the title compound. The outlined experimental protocols offer a practical framework for its synthesis and characterization. The visualized drug development workflow and hypothetical signaling pathway underscore the potential of this compound class in medicinal chemistry. Further research, including the determination of the specific crystal structure of the title compound and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajrconline.org [ajrconline.org]
- 4. ijpsm.com [ijpsm.com]
- 5. isca.me [isca.me]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
An In-Depth Technical Guide to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Introduction
This compound is a heterocyclic aromatic organic compound featuring a central 1,3,4-oxadiazole ring substituted with a phenyl group and a 4-bromophenyl group at positions 5 and 2, respectively. This molecule has garnered significant interest from the scientific community due to its versatile chemical nature and its role as a crucial structural motif, or scaffold, in the development of novel compounds for medicinal chemistry and materials science.[1] The oxadiazole core is known for its chemical and thermal stability, and its electron-deficient nature influences the electronic properties of the molecule. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in synthetic chemistry.[2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and its applications.
Physical and Chemical Properties
This compound is typically a white crystalline solid at room temperature.[1][3] It is sparingly soluble in water but shows better solubility in common organic solvents. Aryl substituents on the 1,3,4-oxadiazole ring significantly increase its melting and boiling points compared to alkyl derivatives.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | White to Almost white powder/needles/crystal | [1][3] |
| Physical State (20°C) | Solid | [3] |
| Melting Point | 167-173 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 21510-43-0 | [1] |
| Molecular Formula | C₁₄H₉BrN₂O | [1] |
| Molecular Weight | 301.14 g/mol | [1] |
| Exact Mass | 299.989826 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| InChI | InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H | [4] |
| InChIKey | CNLVYZSUMYQALH-UHFFFAOYSA-N | [4] |
| SMILES | C1(=NN=C(O1)C1=CC=CC=C1)C1=CC=C(Br)C=C1 | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While full spectra are typically found in dedicated databases or original research articles, the characteristic data are summarized below.
Table 3: Summary of Spectroscopic Data
| Technique | Description | Reference |
| ¹³C NMR | Spectra have been computed and are available for viewing in spectral databases. | [4] |
| ¹H NMR | The structure can be confirmed by ¹H NMR spectroscopy. | [3] |
| Mass Spectrometry (MS) | GC-MS data is available, confirming the molecular weight. | [4] |
| Infrared (IR) Spectroscopy | IR spectral data is available from sources like the NIST WebBook. | [5] |
| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) reported at 291 nm in H₂O. | [3] |
Synthesis and Experimental Protocols
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the oxidative cyclization of an N-acylhydrazone intermediate. This intermediate is typically formed in situ from the condensation of a benzohydrazide with an aldehyde. A modern approach utilizes sodium hypochlorite (NaOCl) as an inexpensive and readily available oxidant.[3]
Experimental Protocol: Sodium Hypochlorite-Mediated Synthesis
This protocol describes the synthesis starting from 4-bromobenzohydrazide and benzaldehyde.
Step 1: In Situ Formation of N-Acylhydrazone
-
In a round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the N'-benzylidene-4-bromobenzohydrazide intermediate.
Step 2: Oxidative Cyclization
-
To the reaction mixture containing the N-acylhydrazone, add an aqueous solution of sodium hypochlorite (NaOCl, ~1.5 equivalents) dropwise while maintaining the temperature with an ice bath if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 45 minutes to a few hours) until TLC analysis indicates the complete consumption of the hydrazone intermediate.[3]
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any excess oxidant.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel to yield pure this compound as a white solid.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] Among these, the 2,5-disubstituted 1,3,4-oxadiazole framework has garnered significant attention, and the specific incorporation of a 4-bromophenyl group at the 2-position and a phenyl group at the 5-position has led to the development of compounds with notable biological profiles. This technical guide provides a comprehensive overview of the biological activities of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl moiety is often associated with enhanced anticancer potential.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| AMK OX-8 | A549 | 25.04 | - | - | [4] |
| HeLa | 35.29 | - | - | [4] | |
| Quinoline-oxadiazole 8c | HepG2 | 0.137 (µg/mL) | Erlotinib | 0.308 (µg/mL) | [5] |
| Quinoline-oxadiazole 12d | HepG2 | 0.138 (µg/mL) | Erlotinib | 0.308 (µg/mL) | [5] |
| Quinoline-oxadiazole 8e | MCF-7 | 0.179 (µg/mL) | Erlotinib | 0.512 (µg/mL) | [5] |
| Quinoline-oxadiazole 15a | MCF-7 | 0.164 (µg/mL) | Erlotinib | 0.512 (µg/mL) | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized 1,3,4-oxadiazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, A549) were seeded in 96-well plates at a density of 5 × 10^3 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.
Apoptosis Analysis by Flow Cytometry
The apoptotic effects of certain quinoline-oxadiazole derivatives on HepG2 cells were assessed using flow cytometry.[5]
-
Cell Treatment: HepG2 cells were treated with the IC50 concentrations of the compounds for 48 hours.
-
Cell Staining: The cells were harvested, washed, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentages of apoptotic and necrotic cells.
Signaling Pathway Visualization
Caption: Inhibition of EGFR signaling by oxadiazole derivatives.
Antimicrobial Activity
Several derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of the oxadiazole ring is crucial for these properties.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citation |
| 4e | S. aureus, E. coli | 4-8 | - | - | [6] |
| 4g | - | - | C. albicans | 4 | [6] |
| 17b | S. aureus | - | - | - | [5] |
| 17d | E. coli | - | - | - | [5] |
| 17e | C. albicans | - | - | [5] |
Note: For compounds 17b, 17d, and 17e, the original paper states 4-, 16-, and 8-fold more activity than neomycin, respectively, without providing specific MIC values.
Experimental Protocols
Agar Well Diffusion Method
This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[7]
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
-
Inoculation: The microbial cultures were uniformly spread over the surface of the agar plates.
-
Well Creation: Wells of a specific diameter were made on the agar surface using a sterile borer.
-
Compound Loading: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured in millimeters.
Microbroth Dilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.[8][9]
-
Serial Dilutions: Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: A standardized inoculum of the microbial suspension was added to each well.
-
Controls: Positive (broth with inoculum) and negative (broth only) controls were included.
-
Incubation: The plates were incubated under appropriate conditions.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Experimental Workflow Visualization
Caption: Workflow for antimicrobial activity evaluation.
Anti-inflammatory Activity
Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound ID | Anti-inflammatory Effect (%) | Standard Drug | Anti-inflammatory Effect (%) | Citation |
| 21c | 59.5 | Indomethacin | 64.3 | [1] |
| 21i | 61.9 | Indomethacin | 64.3 | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[1]
-
Animal Grouping: Rats were divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) were administered orally or intraperitoneally at a specific dose.
-
Edema Induction: After a certain period, a sub-plantar injection of carrageenan solution was given into the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume was measured at different time intervals after carrageenan injection using a plethysmometer.
-
Percentage Inhibition Calculation: The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is also a key feature in compounds designed to have anticonvulsant properties.
Quantitative Data Summary: Anticonvulsant Activity
| Compound ID | Activity (% Inhibition of Seizures) | Standard Drug | Activity (% Inhibition of Seizures) | Citation |
| iva | 59.23 - 65.8 | Phenytoin | 83.95 | [10] |
| ivb | 59.23 - 65.8 | Phenytoin | 83.95 | [10] |
| ivd | 59.23 - 65.8 | Phenytoin | 83.95 | [10] |
Experimental Protocols
Maximal Electroshock (MES) Induced Seizure Test
This test is used to identify compounds effective against generalized tonic-clonic seizures.[10][11][12]
-
Animal Preparation: Mice were administered the test compounds or a vehicle control.
-
Electrode Placement: Corneal electrodes were placed on the eyes of the mice.
-
Shock Application: A maximal electroshock (e.g., 50 mA for 0.2 seconds) was delivered.
-
Observation: The mice were observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection Assessment: Protection was defined as the abolition of the tonic hind limb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to identify compounds that can prevent clonic seizures.[11]
-
Compound Administration: The test compounds were administered to mice.
-
PTZ Injection: After a specific time, a convulsant dose of pentylenetetrazole (PTZ) was injected subcutaneously.
-
Observation: The animals were observed for the onset of clonic seizures.
-
Protection Assessment: The ability of the compound to prevent or delay the onset of seizures was recorded.
Logical Relationship Visualization
Caption: Screening process for anticonvulsant drug candidates.
This guide consolidates the available research on the biological activities of this compound derivatives, providing a valuable resource for researchers and professionals in the field of drug discovery and development. The presented data and methodologies highlight the therapeutic potential of this class of compounds and offer a foundation for future research aimed at developing novel therapeutic agents.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of Antibacterial and Antifungal Properties of Some New 1, 3, 4-Oxadiazole Derivatives Containing Phenyl Group [iem.modares.ac.ir]
- 8. iem.modares.ac.ir [iem.modares.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. ijmspr.in [ijmspr.in]
- 11. SYNTHESIS, ANTICONVULSANT AND NEUROTOXICITY SCREENING OF SOME NOVEL 2, 5-DISUBSTITUTED - 1, 3, 4 – OXADIAZOLE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. thieme-connect.com [thieme-connect.com]
A Literature Review for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 1,3,4-Oxadiazole Containing Compounds
The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a wide spectrum of pharmacological activities, making them privileged structures in the design and development of novel therapeutic agents.[3][4] Their biological efficacy is often attributed to the -N=C-O moiety, which can participate in hydrogen bonding with various biological targets.[5][6] This review provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,3,4-oxadiazole derivatives, serving as a resource for professionals in drug discovery.
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with numerous methodologies available. The most common approaches involve the cyclization of intermediates such as hydrazides and their derivatives.
Key synthetic routes include:
-
Dehydrative Cyclization of Diacylhydrazines: This classic method involves the reaction of 1,2-diacylhydrazines with dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent.[7][8]
-
Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed from the condensation of aldehydes and hydrazides, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles.[4][6] Reagents like N-chlorosuccinimide (NCS) or chloramine-T are often employed for this transformation.[3][4]
-
Reaction of Hydrazides with Carbon Disulfide: To synthesize 5-substituted-1,3,4-oxadiazole-2-thiols, a common method involves reacting an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[9]
-
Direct Cyclization of Carboxylic Acids and Acylhydrazides: More recent methods allow for the direct conversion of carboxylic acids and acylhydrazides into 1,3,4-oxadiazoles using coupling agents like HATU, often under mild conditions.[3]
Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from a carboxylic acid.
References
- 1. longdom.org [longdom.org]
- 2. jusst.org [jusst.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 7. jchemrev.com [jchemrev.com]
- 8. asianpubs.org [asianpubs.org]
- 9. jchemrev.com [jchemrev.com]
The Emergence and Scientific Journey of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This heterocyclic compound, a member of the 1,3,4-oxadiazole class, has garnered significant interest in both medicinal chemistry and materials science. Its versatile synthetic accessibility and diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have positioned it as a valuable scaffold in drug discovery. Furthermore, its unique electronic and photophysical characteristics have led to its exploration in the development of advanced materials such as organic light-emitting diodes (OLEDs). This document details the historical context of its synthesis, provides in-depth experimental protocols, summarizes key quantitative data, and visually elucidates its mechanisms of action through signaling pathway and experimental workflow diagrams.
Discovery and Historical Context
The specific first synthesis of this compound is not definitively documented in a single seminal paper. However, its origins can be traced back to the broader exploration of 1,3,4-oxadiazole chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry, with foundational methods developed over many decades.
Historically, one of the most common and enduring methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][2][3] This reaction typically employs a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride, to facilitate the formation of the oxadiazole ring.[4][5] Another prevalent method involves the oxidative cyclization of N-acylhydrazones.[4]
The rise in interest in 1,3,4-oxadiazole derivatives has been largely driven by their diverse and potent biological activities.[2] These compounds are recognized for their antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them attractive scaffolds for medicinal chemists.[6][7] The introduction of a bromophenyl group, as seen in the target molecule, is a common strategy in medicinal chemistry to enhance biological activity, often through increased lipophilicity or by providing a site for further chemical modification.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂O | [8] |
| Molecular Weight | 301.14 g/mol | [8] |
| CAS Number | 21510-43-0 | [8] |
| Melting Point | 167-173 °C | [8] |
| Appearance | White to almost white powder/needles | [8] |
| Predicted pKa | -5.49 ± 0.37 | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by the reaction of a benzohydrazide with a 4-bromobenzoyl chloride.
General Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure. First, the formation of the diacylhydrazine, followed by the cyclodehydration to yield the final oxadiazole.
Detailed Experimental Protocol
This protocol is a representative procedure based on common methods for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.
Step 1: Synthesis of 1-Benzoyl-2-(4-bromobenzoyl)hydrazine
-
To a stirred solution of benzohydrazide (0.01 mol) in a suitable solvent such as pyridine or dichloromethane (50 mL), add 4-bromobenzoyl chloride (0.01 mol) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Take the dried 1-benzoyl-2-(4-bromobenzoyl)hydrazine (0.01 mol) and add phosphorus oxychloride (POCl₃, 10 mL).
-
Reflux the mixture for 5-7 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the effervescence ceases.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a solvent such as ethanol or acetic acid to obtain the final product.
Biological Activities and Mechanisms of Action
This compound and its derivatives have been investigated for a range of biological activities.
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is a significant area of research.[10] The proposed mechanisms of action often involve the modulation of key inflammatory pathways.
4.1.1. Inhibition of the NF-κB Signaling Pathway
One of the primary mechanisms implicated in the anti-inflammatory effects of some 1,3,4-oxadiazoles is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a central regulator of the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate this pathway through Toll-like receptor 4 (TLR4).
4.1.2. Cyclooxygenase (COX) Enzyme Inhibition
Another potential anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins.[11][12]
Other Biological Activities
Derivatives of this compound have also shown promise as:
-
Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines.
-
Antimicrobial agents: Demonstrating activity against a range of bacteria and fungi.
Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The electronic properties of this compound make it a suitable candidate for applications in materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Role as an Electron Transport Material
In a typical OLED device, different organic layers are sandwiched between two electrodes. This compound and related compounds often function as the electron transport layer (ETL).[13][14] The electron-deficient nature of the oxadiazole ring facilitates the transport of electrons from the cathode to the emissive layer, where they recombine with holes to produce light.[15]
The efficiency of an OLED is partly dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used. The electron-deficient oxadiazole core contributes to a relatively low LUMO energy level, making it an effective electron transporter.[15]
Conclusion
This compound stands as a testament to the versatility of the 1,3,4-oxadiazole scaffold. Its journey from a member of a classic heterocyclic family to a molecule of interest in both pharmacology and materials science highlights the ongoing importance of fundamental organic synthesis in driving innovation. The well-established synthetic routes provide a solid foundation for the continued exploration and development of its derivatives for a wide array of applications, from novel therapeutics to advanced electronic devices. This guide serves as a foundational resource for researchers seeking to understand and utilize this promising chemical entity.
References
- 1. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 15. benchchem.com [benchchem.com]
Theoretical Insights into 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Computational Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical calculations and computational methodologies applied to the study of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA). This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the versatile biological and photophysical properties exhibited by the 1,3,4-oxadiazole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the molecule's structural, electronic, and potential drug-like properties through the lens of computational chemistry.
Introduction
The 1,3,4-oxadiazole ring is a prominent heterocyclic moiety known for its thermal stability and electron-deficient nature, making it a valuable component in the design of novel therapeutic agents and organic electronic materials. The subject of this guide, this compound, combines this core with phenyl and bromophenyl substituents, which can modulate its biological activity and photophysical characteristics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the structure-property relationships of such molecules at an atomic level.
Computational Methodologies
The theoretical investigation of this compound typically involves a multi-step computational workflow. This section details the standard protocols used in the literature for such analyses.
Geometry Optimization and Vibrational Analysis
The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation.
Experimental Protocol:
-
Software: Gaussian suite of programs is a standard tool for these calculations.
-
Theoretical Method: Density Functional Theory (DFT) is widely employed, offering a good balance between accuracy and computational cost.[1]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for its effectiveness in predicting molecular geometries and vibrational frequencies of organic molecules.[1]
-
Basis Set: The 6-311++G(d,p) or 6-31G* basis sets are frequently utilized to provide a good description of the electronic structure.
-
Procedure: An initial molecular structure is built and subjected to geometry optimization without any symmetry constraints. The optimized structure corresponds to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic properties is crucial for predicting the reactivity and kinetic stability of the molecule.
Experimental Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Single-point energy calculations are performed on the B3LYP-optimized geometry. For properties involving charge transfer excitations, long-range corrected functionals like CAM-B3LYP may provide more accurate results.
-
Calculations:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a key parameter for determining molecular reactivity.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule.
-
Non-Linear Optical (NLO) Properties
The potential of the molecule for applications in photonics can be assessed by calculating its NLO properties.
Experimental Protocol:
-
Method: The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using the B3LYP functional and a suitable basis set, often in conjunction with the optimized geometry.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target.
Experimental Protocol:
-
Software: AutoDock, PyRx, or Schrödinger's Glide are commonly used for molecular docking studies.
-
Target Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is optimized at a suitable level of theory (e.g., DFT/B3LYP).
-
Docking Procedure: The ligand is placed in the defined active site of the target protein, and a search algorithm explores various conformations and orientations of the ligand. The resulting poses are scored based on a scoring function that estimates the binding affinity.
Results and Discussion
Molecular Geometry
Table 1: Representative Theoretical Geometric Parameters for the 1,3,4-Oxadiazole Core
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C-O | ~ 1.37 |
| C=N | ~ 1.30 | |
| N-N | ~ 1.40 | |
| C-C (Ring-Ring) | ~ 1.48 |
Electronic Properties
The electronic properties of this compound have been investigated both experimentally and theoretically. An experimental optical band gap of approximately 3.84 eV has been reported, indicating its semiconductor properties.[2] The HOMO is typically localized on the more electron-rich phenyl rings, while the LUMO is predominantly centered on the electron-deficient 1,3,4-oxadiazole ring.[1] This separation of frontier orbitals is indicative of intramolecular charge transfer characteristics. For a closely related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO energy gap is 4.4815 eV.[3]
Table 2: Calculated Electronic Properties for a Fluoro-Analogue
| Property | Parameter | Calculated Value |
| FMO Energy | EHOMO | -6.5743 eV |
| ELUMO | -2.0928 eV | |
| Energy Gap | ΔE (HOMO-LUMO) | 4.4815 eV |
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for predicting the reactive sites of a molecule. For 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring typically represent the most negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings are characterized by positive potential.
Non-Linear Optical (NLO) Properties
The NLO properties of this compound have been highlighted in recent studies. A significant hyperpolarizability value of 5503.52 × 10⁻³³ esu suggests its potential for applications in advanced photonic technologies.[2]
Table 3: Calculated Non-Linear Optical Properties
| Property | Parameter | Calculated Value |
| First-Order Hyperpolarizability | β | 5503.52 × 10⁻³³ esu |
Molecular Docking and Drug Development Potential
The 1,3,4-oxadiazole scaffold is a common feature in many biologically active compounds. Molecular docking studies on similar 2,5-disubstituted 1,3,4-oxadiazoles have explored their potential as anticancer agents by targeting proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and tubulin.[4][5] For instance, in studies of similar compounds, the oxadiazole ring was found to interact with key residues like Leu792 and Met793 in the active site of EGFR tyrosine kinase.[4] While specific docking results for this compound are not detailed in the available literature, the established protocols can be applied to investigate its binding affinity with various biological targets.
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Computational workflow for theoretical analysis.
Caption: Frontier Molecular Orbital (FMO) concept.
Conclusion
Theoretical calculations provide invaluable insights into the molecular properties of this compound. The methodologies outlined in this guide, including DFT calculations for geometry optimization, electronic and NLO properties, and molecular docking simulations, form a robust framework for the computational investigation of this and related compounds. The available data suggests that BP-OXA is a promising candidate for applications in both materials science, due to its electronic and NLO properties, and in drug discovery, owing to the known biological activities of the 1,3,4-oxadiazole scaffold. Further targeted computational and experimental studies are encouraged to fully elucidate its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, a key intermediate in the development of novel therapeutic agents and functional organic materials. The 1,3,4-oxadiazole scaffold is a prevalent motif in medicinal chemistry, recognized for its diverse pharmacological activities.
Introduction
2,5-disubstituted 1,3,4-oxadiazoles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific target molecule, this compound, serves as a versatile building block for further chemical modifications, largely owing to the reactive bromine substituent on one of the phenyl rings. This protocol outlines a reliable and efficient two-step method for the synthesis of this compound, commencing with the formation of a diacylhydrazine intermediate, followed by cyclodehydration.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 4-Bromobenzohydrazide | 1 equivalent | N/A |
| Benzoyl chloride | 1 equivalent | N/A |
| Pyridine | Excess | N/A |
| Phosphorus oxychloride | Excess | [1][2] |
| Reaction Conditions | ||
| Intermediate Formation Temp. | Room Temperature | [2] |
| Cyclodehydration Temp. | Reflux (approx. 105-110 °C) | [1] |
| Reaction Time | 4-6 hours | N/A |
| Product Characterization | ||
| Molecular Formula | C₁₄H₉BrN₂O | [3] |
| Molecular Weight | 301.14 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 167-173 °C | [3][4][5] |
| Purity (typical) | ≥ 97% | [3][5] |
Experimental Protocols
Synthesis of this compound
This synthesis is performed in two main steps: the formation of the N,N'-diacylhydrazine intermediate and its subsequent cyclodehydration to yield the desired 1,3,4-oxadiazole.
Step 1: Synthesis of 1-(4-Bromobenzoyl)-2-benzoylhydrazine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromobenzohydrazide in a suitable volume of anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 1.0 equivalent of benzoyl chloride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The product, 1-(4-bromobenzoyl)-2-benzoylhydrazine, is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Place the dried 1-(4-bromobenzoyl)-2-benzoylhydrazine from Step 1 into a round-bottom flask.
-
Add an excess of phosphorus oxychloride (POCl₃), which acts as both the dehydrating agent and the solvent.[1][2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled mixture onto crushed ice with stirring to decompose the excess POCl₃.
-
A solid precipitate of the crude this compound will form.
-
Filter the solid, wash it extensively with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain the pure this compound as a white crystalline solid.[6]
-
Dry the purified product in a vacuum oven.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
- 1. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 21510-43-0 | TCI AMERICA [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a versatile heterocyclic compound belonging to the 2,5-diaryl-1,3,4-oxadiazole class. This scaffold is recognized for its robust chemical and thermal stability, and pronounced fluorescence properties, making it a valuable building block in materials science and medicinal chemistry.[1][2] Its applications span from electron transport materials in organic light-emitting diodes (OLEDs) to a core structure in the development of novel therapeutic agents.[2][3] The inherent fluorescence of the 1,3,4-oxadiazole core provides a foundation for its use as a fluorescent probe for various analytical applications, including ion sensing and bioimaging. This document provides an overview of its potential applications as a fluorescent probe, along with generalized protocols based on the known reactivity and spectral characteristics of structurally similar 1,3,4-oxadiazole derivatives.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂O | [4] |
| Molecular Weight | 301.14 g/mol | [4] |
| Melting Point | 167-172 °C | [5] |
| Appearance | White to almost white powder/crystal | J&K Scientific |
Anticipated Photophysical Properties
| Parameter | Anticipated Range/Value | Notes |
| Absorption Maximum (λabs) | 280 - 350 nm | Typically in the UV-A region. The exact wavelength will be solvent-dependent. |
| Emission Maximum (λem) | 350 - 450 nm | Emission is expected in the violet-blue region of the spectrum. |
| Stokes Shift | 50 - 100 nm | A reasonable Stokes shift is expected, minimizing self-absorption. |
| Quantum Yield (ΦF) | 0.3 - 0.9 | 1,3,4-Oxadiazole derivatives are known for their high fluorescence quantum yields.[2][6] |
| Molar Extinction Coefficient (ε) | 20,000 - 50,000 M⁻¹cm⁻¹ | High molar absorptivity is characteristic of this class of compounds. |
Potential Applications as a Fluorescent Probe
The this compound scaffold holds promise for the development of fluorescent probes for various applications. The bromine atom on the phenyl ring serves as a versatile handle for further chemical modification, allowing for the attachment of specific recognition moieties to create targeted fluorescent sensors.
Metal Ion Sensing
The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring can act as coordination sites for metal ions.[1] By functionalizing the molecule with appropriate chelating groups, it is possible to design selective "turn-on" or "turn-off" fluorescent sensors for various metal ions. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been successfully employed as fluorescent sensors for Zn(II).[7]
Diagram: Proposed Mechanism for Metal Ion Sensing
Caption: Metal ion binding to the probe can modulate its fluorescence output.
pH Sensing
The fluorescence of 1,3,4-oxadiazole derivatives can be sensitive to the polarity and pH of their environment. Protonation or deprotonation of functional groups attached to the core structure can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in the fluorescence emission. This principle has been utilized to develop pH-responsive probes based on the 1,3,4-oxadiazole scaffold.[8]
Diagram: Principle of a pH-Responsive Oxadiazole Probe
Caption: Reversible protonation can switch the probe between different fluorescent states.
Bioimaging
The lipophilic nature of the this compound core suggests its potential for cell membrane permeability, making it a candidate for intracellular imaging. By conjugating it to biomolecules or targeting ligands, it could be used to visualize specific cellular components or processes.
Experimental Protocols
The following are generalized protocols. It is imperative to optimize these protocols for the specific experimental setup and application.
Protocol 1: Spectroscopic Characterization
Objective: To determine the photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, chloroform)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) in the desired solvent for analysis.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the working solution from 200 to 500 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
Determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λabs.
-
Record the emission spectrum over a suitable wavelength range (e.g., 300 - 600 nm).
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (λem - λabs).
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Diagram: Workflow for Spectroscopic Characterization
Caption: A streamlined workflow for characterizing the photophysical properties of the probe.
Protocol 2: General Procedure for Metal Ion Sensing
Objective: To evaluate the potential of this compound as a fluorescent sensor for a specific metal ion.
Materials:
-
Stock solution of the oxadiazole probe.
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in an appropriate solvent (e.g., deionized water or ethanol).
-
Buffer solution to maintain a constant pH.
-
Fluorometer.
Procedure:
-
Titration Experiment:
-
To a cuvette containing a fixed concentration of the probe in buffer, add incremental amounts of the metal ion stock solution.
-
After each addition, gently mix and record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
Repeat the titration experiment with a range of different metal ions to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λem as a function of the metal ion concentration.
-
Determine the detection limit and the binding constant from the titration data.
-
Conclusion
This compound represents a promising platform for the development of novel fluorescent probes. While its specific photophysical properties require experimental determination, the broader class of 2,5-diaryl-1,3,4-oxadiazoles has demonstrated significant potential in sensing and imaging applications. The protocols outlined here provide a foundational framework for researchers to explore and harness the capabilities of this intriguing molecule in their respective fields. Further research and functionalization of this core structure could lead to the creation of highly sensitive and selective probes for a wide array of analytes and biological targets.
References
- 1. Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Bromophenyl)-1,3,4-oxadiazole | C8H5BrN2O | CID 715120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in the field of organic electronics, with a primary focus on its application in Organic Light-Emitting Diodes (OLEDs). This document includes key photophysical and electrochemical properties, detailed experimental protocols for its synthesis, and a representative protocol for the fabrication of an OLED device incorporating this material.
Introduction
This compound is a versatile organic compound that has garnered significant interest in materials science.[1] Its molecular structure, featuring a central electron-deficient 1,3,4-oxadiazole core flanked by a phenyl and a bromophenyl group, imparts favorable electronic and photophysical properties for applications in organic electronics. The 1,3,4-oxadiazole moiety is well-known for its electron-transporting capabilities and high thermal stability, making its derivatives promising candidates for electron transport layers (ETLs) and emissive layers (EMLs) in OLEDs.[2][3] The presence of the bromophenyl group offers a site for further functionalization through cross-coupling reactions, allowing for the tuning of its optoelectronic properties. This compound also exhibits fluorescent properties, making it a candidate for use in fluorescent dyes and sensors.[1]
Physicochemical and Electronic Properties
A summary of the key physical and electronic properties of this compound is presented below. These parameters are crucial for designing and modeling the performance of organic electronic devices.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 301.14 g/mol | --INVALID-LINK-- |
| Melting Point | 167-173 °C | --INVALID-LINK-- |
| Appearance | White to Almost white powder/crystal | --INVALID-LINK-- |
| Purity | >97.0% (HPLC) | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
This protocol describes a common and effective method for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, adapted for the specific target compound. The synthesis is a two-step process involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.
Logical Workflow for Synthesis:
Figure 1. Logical workflow for the synthesis of this compound.
Materials:
-
Benzohydrazide
-
4-Bromobenzoyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Ethanol or other suitable solvent for recrystallization
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of N'-(4-Bromobenzoyl)benzohydrazide (Intermediate)
-
Dissolve benzohydrazide (1.0 equivalent) in a suitable solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N'-(4-bromobenzoyl)benzohydrazide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Final Product)
-
Place the dried N'-(4-bromobenzoyl)benzohydrazide (1.0 equivalent) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution with a saturated NaHCO₃ solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the final product as a white solid.
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED using this compound as the electron transport layer (ETL) via thermal evaporation.
Experimental Workflow for OLED Fabrication:
Figure 2. A representative workflow for the fabrication of a multilayer OLED device.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB)
-
Emissive Layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)
-
This compound (ETL material)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner (optional)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
For enhanced cleaning and to increase the work function of the ITO, treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition chamber.
-
-
Organic Layer Deposition:
-
Load the cleaned ITO substrates and the organic materials into the high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit the organic layers sequentially onto the ITO surface without breaking the vacuum. A typical device structure and layer thicknesses are as follows:
-
HTL: NPB (e.g., 40 nm)
-
EML: Alq₃ (e.g., 30 nm)
-
ETL: this compound (e.g., 20 nm)
-
EIL: LiF (e.g., 1 nm)
-
-
The deposition rates should be carefully controlled, typically in the range of 0.1-0.2 nm/s for organic layers and 0.01-0.05 nm/s for LiF.
-
-
Cathode Deposition:
-
Following the deposition of the organic and EIL layers, deposit the metal cathode through a shadow mask to define the active area of the device.
-
Deposit Aluminum (Al) (e.g., 100 nm) at a higher deposition rate (e.g., 0.5-1.0 nm/s).
-
-
Encapsulation:
-
After the deposition process, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.
-
Device Characterization and Performance
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of this compound as an ETL.
Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current density, and brightness of the device.
-
Electroluminescence (EL) Spectra: Measured using a spectrometer to determine the color of the emitted light and the CIE coordinates.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum.
While specific performance data for an OLED incorporating this compound is not available in the provided search results, the expected role of this material as an ETL is to facilitate electron injection from the cathode and transport to the emissive layer, thereby improving the charge balance within the device and potentially leading to higher efficiency and lower turn-on voltage compared to a device without an ETL.
Signaling Pathways and Mechanisms
In the context of organic electronics, the term "signaling pathway" is not used in the biological sense. Instead, the relevant mechanisms pertain to the charge injection, transport, and recombination processes within the OLED.
Charge Carrier Dynamics in an OLED:
Figure 3. Simplified diagram of charge carrier dynamics in a multilayer OLED.
The function of this compound as an ETL is to:
-
Enhance Electron Injection: The low-lying LUMO level of the oxadiazole derivative can reduce the energy barrier for electron injection from the cathode.
-
Facilitate Electron Transport: The molecule's structure allows for the efficient transport of electrons from the cathode to the emissive layer.
-
Block Holes: A sufficiently high HOMO level can prevent holes from leaking from the emissive layer to the cathode, thereby confining charge recombination to the emissive layer and improving device efficiency.
Conclusion
This compound is a promising material for applications in organic electronics, particularly as an electron transport material in OLEDs. Its synthesis is achievable through established organic chemistry methods. While further research is needed to fully quantify its performance in electronic devices, its inherent properties make it a valuable compound for researchers and scientists working on the development of new and improved organic electronic materials and devices. The provided protocols offer a solid foundation for the synthesis and application of this material in a research setting.
References
Application Notes and Protocols: 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and favorable electronic properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, enhancing metabolic stability and bioavailability. The presence of the bromophenyl and phenyl substituents provides opportunities for further functionalization to modulate biological activity and pharmacokinetic properties. This document provides an overview of its applications, quantitative biological data, and detailed experimental protocols for key assays. The core structure is a valuable building block in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]
Synthesis and Chemical Properties
This compound and its derivatives are typically synthesized through multi-step reactions. A common synthetic route involves the condensation of a benzoic acid derivative with a benzohydrazide, followed by cyclization. For instance, derivatives can be prepared from the corresponding acid hydrazide by reaction with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. Another approach involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base to form an oxadiazole-2-thiol, which can be further modified.[5] The structural integrity of these compounds is generally confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Applications and Quantitative Data
Derivatives of this compound have been extensively evaluated for various biological activities. The following tables summarize the key quantitative data from these studies.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a prominent feature in many anticancer agents. Derivatives of this compound have shown significant cytotoxic activity against a range of cancer cell lines.[3][5] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation, such as EGFR tyrosine kinase.[5]
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |
| 8c | HepG2 | 0.137 | Erlotinib | 0.308 | [5] |
| 12d | HepG2 | 0.14 | Erlotinib | 0.308 | [5] |
| 8e | MCF-7 | 0.179 | Erlotinib | 0.512 | [5] |
| 15a | MCF-7 | 0.164 | Erlotinib | 0.512 | [5] |
| 4j | HOP-92 (Non-small-cell lung) | Growth Percent: 75.06 | - | - | [6] |
| 4j | MOLT-4 (Leukemia) | Growth Percent: 76.31 | - | - | [6] |
Table 2: EGFR Tyrosine Kinase Inhibition
| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 8c | 0.14 | Lapatinib | 0.12 | [5] |
| 12d | 0.18 | Lapatinib | 0.12 | [5] |
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for new antimicrobial agents. 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with potent activity against various bacterial and fungal strains.[7][8] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase.[5]
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | Inhibition Zone (mm) | Reference Compound | Inhibition Zone (mm) | Reference |
| 17b | S. aureus | - | Neomycin | - | [5] |
| 17d | E. coli | - | Neomycin | - | [5] |
| 17e | C. albicans | - | Neomycin | - | [5] |
Note: The original article states compounds 17b, 17d, and 17e displayed 4-, 16-, and 8-fold more activity, respectively, than neomycin, but does not provide inhibition zone data in millimeters in the abstract.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Certain derivatives of this compound have demonstrated significant anti-inflammatory properties in in vivo models.[2][9]
Table 4: Anti-inflammatory Activity of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | Anti-inflammatory Activity (%) | Reference Compound | Anti-inflammatory Activity (%) | Reference |
| 21c | 59.5 | Indomethacin | 64.3 | [2][9] |
| 21i | 61.9 | Indomethacin | 64.3 | [2][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
Objective: To evaluate the antimicrobial activity of this compound derivatives against various microorganisms.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm in diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotics (e.g., Neomycin) and antifungals (e.g., Cycloheximide)
-
Solvent control (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds. Allow the solvent to evaporate completely.
-
Place the impregnated discs, along with positive and solvent control discs, on the surface of the inoculated agar plates.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of anticancer activity via EGFR inhibition.
Experimental Workflow Diagram
Caption: General workflow for drug discovery with 1,3,4-oxadiazoles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
Application Notes and Protocols for Antibacterial Screening of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antibacterial screening of the compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. The protocols outlined below are based on established methodologies for evaluating the antimicrobial properties of 1,3,4-oxadiazole derivatives.
Introduction
The emergence of multidrug-resistant pathogenic bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The compound this compound, a member of this class, holds potential as a lead structure for new antibacterial drugs. Its unique structural features, including the bromophenyl and phenyl substituents, may contribute to its interaction with bacterial targets.[1][2][3][4]
The antibacterial activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[1] By targeting such enzymes, these compounds can effectively halt bacterial growth and proliferation.
This document provides detailed protocols for the synthesis and antibacterial evaluation of this compound, including methods for determining its minimum inhibitory concentration (MIC) and assessing its spectrum of activity against a panel of clinically relevant bacteria.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the antibacterial screening of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | |
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive | |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | |
| Reference Antibiotic (e.g., Ciprofloxacin) | ||
| Staphylococcus aureus | Gram-positive | |
| Bacillus subtilis | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | |
| Bacillus subtilis | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative | |
| Reference Antibiotic (e.g., Ciprofloxacin) | ||
| Staphylococcus aureus | Gram-positive | |
| Bacillus subtilis | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative | |
| Negative Control (e.g., DMSO) | ||
| Staphylococcus aureus | Gram-positive | |
| Bacillus subtilis | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an appropriate acylhydrazide.
Materials:
-
4-Bromobenzohydrazide
-
Benzoyl chloride
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Appropriate solvent (e.g., dry pyridine, toluene)
Procedure:
-
Acylation of Hydrazide: React 4-bromobenzohydrazide with benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N'-benzoyl-4-bromobenzohydrazide.
-
Cyclodehydration: Subject the resulting diacylhydrazine to cyclodehydration using a dehydrating agent like phosphorus oxychloride. The reaction mixture is typically refluxed until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up and Purification: After completion, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is then filtered, washed, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound. The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
Antibacterial Screening: Agar Well Diffusion Method
This method is used for the preliminary screening of the antibacterial activity.
Materials:
-
Test compound: this compound
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Solvent for dissolving the compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Prepare a stock solution of the test compound in DMSO. Add a specific volume (e.g., 100 µL) of the test compound solution into the wells. Also, add the reference antibiotic and the solvent (DMSO) as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound: this compound
-
Bacterial cultures
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Reference antibiotic
-
Solvent (DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and antibacterial screening of this compound.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
Application Notes and Protocols: Photophysical Studies of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Introduction
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (BPO) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. These molecules are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse biological activities and unique photophysical properties.[1][2] The oxadiazole ring imparts chemical stability, and the aromatic substituents influence the electronic properties, making compounds like BPO suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[2] This document provides a detailed experimental setup and protocols for the comprehensive photophysical characterization of BPO, intended for researchers in chemistry and drug development.
Physicochemical Properties of BPO
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂O | [2] |
| Molecular Weight | 301.14 g/mol | [2][3] |
| Appearance | White needles | [2] |
| Melting Point | 167-173 °C | [2][3] |
| CAS Number | 21510-43-0 | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
Experimental Workflow for Photophysical Characterization
The following diagram outlines the general workflow for the photophysical analysis of BPO.
Caption: Experimental workflow for the photophysical characterization of BPO.
Experimental Protocols
Materials and Equipment
-
Compound: this compound (BPO), ≥97% purity.
-
Solvents: Spectroscopic grade solvents (e.g., chloroform, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)).[4]
-
Quantum Yield Standard: 2,5-Diphenyl-1,3,4-oxadiazole (PPD) or Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).
-
Instrumentation:
Protocol: Sample Preparation
-
Stock Solution: Accurately weigh a small amount of BPO (e.g., 3.01 mg) and dissolve it in a suitable spectroscopic grade solvent (e.g., chloroform) in a 10 mL volumetric flask to prepare a 1 mM stock solution. Ensure complete dissolution, using sonication if necessary.
-
Working Solutions: Prepare a series of working solutions in the micromolar range (1-10 µM) by serial dilution of the stock solution. For absorbance measurements, the concentration should be adjusted to yield an absorbance maximum below 0.1 to minimize inner filter effects.[7] For fluorescence measurements, a similar concentration range is typically used.
-
Standard Solution: Prepare a solution of the fluorescence quantum yield standard with an absorbance value similar to the sample at the excitation wavelength.
Protocol: UV-Visible Absorption Spectroscopy
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.
-
Fill a quartz cuvette with the pure solvent to be used for the BPO solution.
-
Place the cuvette in the sample holder and record a baseline correction or "auto zero" across the desired wavelength range (e.g., 250-500 nm).
-
Rinse the cuvette with the BPO working solution and then fill it with the same solution.
-
Place the sample cuvette in the holder and record the absorption spectrum.
-
Identify the wavelength of maximum absorption (λmax,abs). The electronic absorption spectra for similar 1,3,4-oxadiazole derivatives typically show strong bands in the 270-395 nm region.[8]
Protocol: Steady-State Fluorescence Spectroscopy
-
Turn on the spectrofluorometer and allow the Xenon lamp to stabilize.
-
Emission Spectrum:
-
Fill a quartz cuvette with the BPO working solution.
-
Set the excitation wavelength to the λmax,abs determined from the UV-Vis spectrum.
-
Scan a range of emission wavelengths starting approximately 10-20 nm above the excitation wavelength (e.g., if λex = 300 nm, scan from 310-600 nm).
-
Identify the wavelength of maximum fluorescence emission (λmax,em). For similar oxadiazoles, emission bands are often observed around 356-373 nm.[8]
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λmax,em.
-
Scan a range of excitation wavelengths (e.g., 250-400 nm).
-
The resulting excitation spectrum should resemble the absorption spectrum if a single fluorescent species is present.
-
Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination
The relative quantum yield is determined by comparing the fluorescence properties of the sample to a well-characterized standard.[9]
-
Prepare solutions of both the BPO sample and the chosen standard (e.g., PPD) in the same solvent. Adjust concentrations so that their absorbance at the excitation wavelength is in the range of 0.05-0.1.
-
Measure the UV-Vis absorbance of both the sample and the standard at the chosen excitation wavelength.
-
Using the spectrofluorometer, record the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for both the sample (Isample) and the standard (Istd).
-
Calculate the relative quantum yield using the following equation:
ΦF (sample) = ΦF (std) × [ I(sample) / I(std) ] × [ A(std) / A(sample) ] × [ n²(sample) / n²(std) ]
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (For the same solvent, this term cancels out).
-
Data Presentation and Expected Results
All quantitative photophysical data should be summarized for clear comparison. The photophysical properties of 1,3,4-oxadiazole derivatives are known to be influenced by the solvent polarity.[4]
Table 1: Representative Photophysical Data for BPO in Chloroform
| Parameter | Symbol | Expected Value |
| Absorption Maximum | λmax,abs | ~300 - 320 nm |
| Molar Absorptivity | ε (M⁻¹cm⁻¹) | > 10,000 |
| Emission Maximum | λmax,em | ~360 - 390 nm |
| Stokes Shift | Δν (cm⁻¹) | 5,000 - 7,000 |
| Fluorescence Quantum Yield | ΦF | 0.30 - 0.90 |
| Fluorescence Lifetime | τ (ns) | 1 - 3 ns |
Note: These are expected values based on literature for similar 2,5-disubstituted 1,3,4-oxadiazole derivatives and may vary based on solvent and specific experimental conditions.[4][8]
Logical Relationship Diagram
The relationship between the key photophysical parameters measured in these experiments is illustrated below.
Caption: Interrelation of key photophysical parameters.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Single Crystal Growth of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and single crystal growth of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, a versatile heterocyclic compound with applications in materials science and as a building block in medicinal chemistry.[1] The following sections detail the chemical synthesis and various techniques for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is commonly achieved through the cyclodehydration of a diacylhydrazine intermediate, which is formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative. Phosphorus oxychloride (POCl₃) is a frequently used and effective dehydrating agent for this transformation.[2][3]
Experimental Protocol:
Materials:
-
4-Bromobenzohydrazide
-
Benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (20%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-bromobenzohydrazide and benzoic acid.
-
Carefully add phosphorus oxychloride (5-10 mL per mole of hydrazide) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker.
-
Neutralize the acidic solution by the gradual addition of a 20% sodium bicarbonate solution until the effervescence ceases.
-
A solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from methanol to yield the pure compound.[2]
-
Dry the purified product in a desiccator. The melting point of the compound is reported to be in the range of 167-172 °C.[4]
Techniques for Growing Single Crystals
The key to growing high-quality single crystals is to allow the molecules to self-assemble into a well-ordered lattice slowly. This is typically achieved by creating a supersaturated solution and allowing the solvent to evaporate slowly, the temperature to decrease gradually, or a non-solvent to diffuse into the solution.
General Considerations for Crystal Growth:
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A solvent in which the compound is sparingly soluble at room temperature is often a good starting point for slow evaporation methods.
-
Environment: The crystallization setup should be kept in a vibration-free and dust-free environment with a stable temperature.
Protocol 1: Slow Evaporation from a Single Solvent
This is a straightforward and widely used method for growing single crystals.
Materials:
-
Purified this compound
-
A suitable solvent (e.g., ethanol, chloroform, ethyl acetate, or a mixture thereof)
-
Small vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filter the solution through a syringe filter or a cotton plug to remove any particulate matter.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a location with a stable temperature and minimal disturbances.
-
Crystals should form over a period of several days to weeks.
Protocol 2: Slow Evaporation from a Mixed Solvent System
For compounds where a single solvent is not ideal, a binary solvent system can be employed. A common and effective mixture for a related 1,3,4-oxadiazole derivative is ethanol/chloroform.
Materials:
-
Purified this compound
-
A "good" solvent in which the compound is soluble (e.g., chloroform)
-
A "poor" solvent in which the compound is less soluble (e.g., ethanol)
-
Small vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Dissolve the compound in a minimum amount of the "good" solvent (chloroform).
-
Gradually add the "poor" solvent (ethanol) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Filter the solution to remove any dust particles.
-
Transfer the solution to a clean vial, cover it with parafilm, and puncture a few small holes.
-
Allow the solvent mixture to evaporate slowly in a stable environment.
Protocol 3: Vapor Diffusion
This technique involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent.
Materials:
-
Purified this compound
-
A "good" solvent (e.g., chloroform or dichloromethane)
-
A "poor," volatile solvent (e.g., hexane, pentane, or diethyl ether)
-
A small vial and a larger jar with a tight-fitting lid
Procedure:
-
Dissolve the compound in a small amount of the "good" solvent in the small vial.
-
Place this small vial inside the larger jar.
-
Pour a small amount of the "poor" solvent into the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the larger jar tightly.
-
The vapor of the "poor" solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
Protocol 4: Slow Cooling
This method is effective for compounds that have a significant difference in solubility at different temperatures.
Materials:
-
Purified this compound
-
A suitable solvent
-
A sealable vial or flask
-
A programmable heating block or a Dewar flask with warm water
Procedure:
-
Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Filter the hot solution to remove any impurities.
-
Seal the container and place it in an insulated environment (like a Dewar flask filled with warm water) or on a heating block that can be programmed to cool down very slowly over several hours or days.
-
As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
Data Presentation
The choice of solvent system is critical for successful single crystal growth. The following table summarizes potential solvents and solvent systems for the crystallization of this compound based on general principles for oxadiazole derivatives and specific examples for related compounds.
| Technique | "Good" Solvent | "Poor" Solvent / Precipitant | Typical Temperature | Notes |
| Slow Evaporation | Ethanol | N/A | Room Temperature | A good starting point for initial screening. |
| Slow Evaporation | Chloroform | N/A | Room Temperature | Use in a well-ventilated area. |
| Slow Evaporation | Ethyl Acetate | N/A | Room Temperature | Another common solvent for crystallization. |
| Slow Evaporation | Ethanol/Chloroform | N/A | Room Temperature | A proven system for a similar compound. |
| Vapor Diffusion | Chloroform | Hexane or Pentane | Room Temperature | Good for small quantities of material. |
| Vapor Diffusion | Dichloromethane | Diethyl Ether | Room Temperature | Ensure a tight seal on the outer container. |
| Slow Cooling | Toluene | N/A | From boiling to room temp. | Suitable if solubility is temperature-dependent. |
| Slow Cooling | 1,4-Dioxane | N/A | From boiling to room temp. | Ensure slow and controlled cooling. |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Single Crystal Growth Logic
Caption: Logical workflow for growing single crystals of the target compound.
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Derivatization of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2,5-disubstituted 1,3,4-oxadiazole core, in particular, offers a versatile platform for structural modifications to modulate and enhance these biological effects. This document focuses on the derivatization of a key intermediate, 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, as a strategy for developing novel therapeutic agents. The presence of the bromophenyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[4][5] This allows for a systematic exploration of the structure-activity relationships (SAR) and the optimization of lead compounds. These derivatives have shown promise in targeting critical biological pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.
I. Synthetic Protocols
This section details the synthesis of the parent compound, this compound, and a general protocol for its subsequent derivatization via Suzuki cross-coupling.
Protocol 1: Synthesis of this compound
This protocol involves a two-step synthesis starting from commercially available 4-bromobenzoyl chloride and benzhydrazide.
Step 1: Synthesis of N'-(4-bromobenzoyl)benzohydrazide
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Dissolve benzhydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-diacylhydrazine.
Step 2: Cyclization to this compound
-
Suspend the crude N,N'-diacylhydrazine from Step 1 in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude this compound.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.[4]
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[5][6]
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired derivatized product.
II. Biological Evaluation Protocols
The following are generalized protocols for assessing the anticancer and antimicrobial activities of the synthesized derivatives.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
MTT Assay: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[2][9]
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Quantitative Data Summary
The following tables summarize representative biological activity data for derivatized 1,3,4-oxadiazoles.
Table 1: Anticancer Activity of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives
| Compound ID | R Group at Position 2 | Cell Line | IC₅₀ (µM) | Reference |
| 8c | 2-(4-nitrophenyl)quinolin-4-yl | HepG2 | 0.137 (µg/mL) | [10] |
| 8e | 2-(2-aminophenyl)quinolin-4-yl | MCF-7 | 0.179 (µg/mL) | [10] |
| 12d | 2-(benzylthio)quinolin-4-yl | HepG2 | 0.158 (µg/mL) | [10] |
| 15a | 2-(N-phenylacetamidethio)quinolin-4-yl | MCF-7 | 0.164 (µg/mL) | [10] |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (leukemia) | Not specified in µM | [11] |
| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | Not specified in µM | [11] |
| 4j | N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 (non-small-cell lung cancer) | Not specified in µM | [11] |
Table 2: Antimicrobial Activity of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives
| Compound ID | R Group | Bacterial Strain | MIC (µg/mL) | Reference |
| 17b | quinoline-oxadiazole hybrid | S. aureus | 4-fold more active than neomycin | [10] |
| 17d | quinoline-oxadiazole hybrid | E. coli | 16-fold more active than neomycin | [10] |
| 17e | quinoline-oxadiazole hybrid | C. albicans | 8-fold more active than neomycin | [10] |
| 4a | norfloxacin derivative | S. aureus | 1-2 | [12] |
| 4a | norfloxacin derivative | MRSA | 0.25-1 | [12] |
| 14a | naphthofuran derivative | P. aeruginosa | 0.2 | [12] |
| 14b | naphthofuran derivative | B. subtilis | 0.2 | [12] |
IV. Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for synthesis, derivatization, and biological evaluation.
Caption: Simplified EGFR signaling pathway and inhibition by oxadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Incomplete formation of the N,N'-diacylhydrazine intermediate: The initial reaction between 4-bromobenzohydrazide and benzoyl chloride may be inefficient. | - Ensure equimolar amounts of the hydrazide and acid chloride are used. - The reaction is often carried out in a suitable solvent like pyridine or dioxane at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Ineffective dehydrating agent: The cyclodehydration step is critical. Phosphorus oxychloride (POCl₃) is commonly used, but its reactivity can degrade over time due to hydrolysis.[1][2] | - Use freshly distilled or a new bottle of POCl₃. - Consider alternative dehydrating agents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, or Burgess reagent for milder conditions.[1] | |
| 3. Inappropriate reaction temperature: The cyclization reaction often requires heating. Insufficient temperature can lead to an incomplete reaction. | - The reaction is typically refluxed in excess POCl₃.[2] Ensure the reaction mixture reaches the appropriate reflux temperature. - For alternative reagents, consult the literature for optimal temperature conditions. | |
| Formation of Multiple Side Products | 1. Charring or decomposition: Harsh dehydrating agents like POCl₃ can cause decomposition of starting materials or the product, especially at high temperatures. | - Add the dehydrating agent slowly and control the reaction temperature. - Employ milder dehydrating agents.[1] - Reduce the reaction time and monitor closely by TLC. |
| 2. Unreacted starting materials: Incomplete reaction can lead to a complex mixture of starting materials and the desired product. | - Increase the reaction time or temperature cautiously. - Ensure the purity of the starting N,N'-diacylhydrazine. | |
| Difficulty in Product Purification | 1. Removal of phosphorus-based byproducts: When using POCl₃, the workup can be challenging due to the formation of phosphoric acids. | - After the reaction, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. - Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates. |
| 2. Product solubility: The crude product may be contaminated with soluble impurities. | - Recrystallization is a common and effective purification method. Suitable solvents include ethanol or a mixture of ethanol and water.[3] - If recrystallization is insufficient, column chromatography on silica gel may be necessary. A common eluent system is a mixture of hexane and ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the cyclodehydration of the corresponding N,N'-diacylhydrazine, which is N-(4-bromobenzoyl)-N'-benzoylhydrazine. This intermediate is typically synthesized by reacting 4-bromobenzohydrazide with benzoyl chloride. The subsequent cyclization to form the oxadiazole ring is commonly achieved by heating with a dehydrating agent like phosphorus oxychloride (POCl₃).[2]
Q2: Are there alternative, milder methods to synthesize this compound?
A2: Yes, several milder and more modern methods are available. These include:
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One-pot synthesis: Some protocols allow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids and hydrazides without isolating the diacylhydrazine intermediate.[1]
-
Alternative dehydrating agents: Reagents such as triflic anhydride with triphenylphosphine oxide, tosyl chloride, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used for the cyclodehydration step under milder conditions, which can help to avoid harsh acidic environments and high temperatures.[1][4]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[3]
Q3: What are the expected yields for this synthesis?
A3: Yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can vary widely depending on the chosen method and the specific substrates. Reported yields for similar compounds using the POCl₃ method can range from moderate to good (e.g., 60-80%).[2][5] One-pot methods and those using alternative dehydrating agents can also provide good to excellent yields, sometimes exceeding 90% under optimized conditions.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound should be confirmed using standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure by identifying the characteristic peaks for the aromatic protons and carbons.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the C=N and C-O-C stretching vibrations characteristic of the oxadiazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Experimental Protocols
Protocol 1: Classical Synthesis via Cyclodehydration using POCl₃
This protocol is a conventional two-step method.
Step 1: Synthesis of N-(4-bromobenzoyl)-N'-benzoylhydrazine
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In a round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or dioxane.
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Slowly add benzoyl chloride (1 equivalent) to the solution while stirring.
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Continue stirring at room temperature for 2-4 hours or until TLC indicates the consumption of the starting hydrazide.
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Pour the reaction mixture into cold water to precipitate the diacylhydrazine.
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Filter the solid, wash with water, and dry to obtain the crude intermediate. This can be purified by recrystallization if necessary.
Step 2: Synthesis of this compound
-
Place the dried N-(4-bromobenzoyl)-N'-benzoylhydrazine (1 equivalent) in a round-bottom flask.
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Add phosphorus oxychloride (POCl₃, typically 5-10 equivalents) as both the reagent and solvent.
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Heat the mixture to reflux (around 105-110 °C) for 2-6 hours. Monitor the reaction progress by TLC.
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After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until a precipitate forms.
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Filter the crude product, wash thoroughly with water, and dry.
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Purify the crude solid by recrystallization from a suitable solvent like ethanol.
Visualizations
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Crystalline Product After Recrystallization
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Question: I performed a recrystallization of my crude this compound, but the final yield of pure crystals is very low. What could be the cause and how can I improve it?
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Answer: Low recovery after recrystallization can stem from several factors. The most common issues include the choice of solvent, the cooling process, and the initial purity of the crude product.
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Inappropriate Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor. For 2,5-disubstituted 1,3,4-oxadiazoles, a mixture of polar and non-polar solvents can be effective. A combination of ethanol and dimethylformamide (DMF) has been used for similar compounds. Alternatively, recrystallization from methanol has also been reported for related oxadiazole derivatives.[1] Experimenting with different solvent systems or solvent ratios is recommended.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil instead of well-formed, pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the recovery of pure product.
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High Impurity Load: If the crude product contains a large amount of impurities, this can interfere with the crystallization process and reduce the yield of the desired compound. It may be beneficial to first perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before proceeding with recrystallization.
-
Problem 2: Oily Product Instead of Crystals During Recrystallization
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Question: When I try to recrystallize my this compound, it "oils out" and does not form solid crystals. What should I do?
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Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or an unsuitable solvent system.
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Modify the Solvent System: The solvent may be too non-polar for the compound at its melting point. Try using a more polar solvent or adding a small amount of a co-solvent to increase the solubility of the compound at elevated temperatures.
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Seeding: If you have a small amount of pure, crystalline product, you can add a "seed crystal" to the supersaturated solution as it cools. This can provide a nucleation point for crystallization to begin.
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Slow Down Cooling: As with low yield, rapid cooling can contribute to oiling out. Ensure a slow and gradual cooling process.
-
Problem 3: Poor Separation During Column Chromatography
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Question: I am unable to effectively separate my target compound from impurities using silica gel column chromatography. The fractions are all mixed. How can I improve the separation?
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Answer: Poor separation in column chromatography is typically related to the choice of the mobile phase (eluent), the stationary phase, or the column packing and loading technique.
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Optimize the Mobile Phase: The polarity of the eluent is critical for good separation on a silica gel column. For aromatic compounds like this compound, a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate is a common starting point. You can use Thin Layer Chromatography (TLC) to test different solvent ratios to find the optimal mobile phase that gives good separation between your product and the impurities. Aim for an Rf value of 0.25-0.35 for your target compound.
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Proper Column Packing: Ensure the silica gel is packed uniformly in the column without any cracks or air bubbles, as these can lead to poor separation.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble, and load it onto the column in a narrow band. Overloading the column with too much crude material will result in broad, overlapping bands.
-
Problem 4: Suspected Presence of Starting Materials or Intermediates in the Final Product
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Question: My characterization data (e.g., NMR, Mass Spec) suggests that my purified product is contaminated with unreacted starting materials or the diacylhydrazine intermediate. How can I remove these?
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Answer: The presence of starting materials (e.g., 4-bromobenzohydrazide, benzoyl chloride, or benzoic acid) or the N,N'-diacylhydrazine intermediate is a common issue.
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Acid/Base Extraction: If unreacted benzoic acid is present, it can be removed by washing the organic solution of the crude product with a mild aqueous base like sodium bicarbonate solution. Unreacted hydrazide might be removed with a dilute acid wash, though care must be taken not to hydrolyze the oxadiazole ring.
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Chromatography: Column chromatography is generally effective at separating the more polar starting materials and the diacylhydrazine intermediate from the less polar 2,5-disubstituted 1,3,4-oxadiazole product.
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Reaction Optimization: To minimize these impurities in the first place, ensure the reaction goes to completion by monitoring it with TLC. Using a slight excess of the acylating agent or ensuring efficient dehydration during the cyclization step can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white or off-white solid. Its reported melting point is in the range of 173-175 °C.[1] A broad melting range or a lower melting point can be an indication of impurities.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: The most likely impurities depend on the synthetic route. A common method involves the reaction of 4-bromobenzohydrazide with benzoyl chloride to form an N,N'-diacylhydrazine intermediate, followed by cyclodehydration. Potential impurities include:
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Unreacted Starting Materials: 4-bromobenzohydrazide and benzoic acid (from hydrolysis of benzoyl chloride).
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N,N'-bis(4-bromobenzoyl)hydrazine or N,N'-dibenzoylhydrazine: If self-condensation of the starting materials occurs.
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N'-(4-bromobenzoyl)benzohydrazide: The uncyclized diacylhydrazine intermediate.
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Side products from the cyclizing agent: If a harsh dehydrating agent like phosphorus oxychloride (POCl₃) is used, chlorinated byproducts or decomposition products can form.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
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Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is a good starting point for analysis of similar aromatic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
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Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
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Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Based on literature for analogous compounds, a mixture of ethanol and DMF or methanol alone are good starting points.[1] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
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Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvent System | Notes |
| Recrystallization | Ethanol/DMF or Methanol[1] | The ratio of co-solvents may need to be optimized. |
| Column Chromatography | Hexane/Ethyl Acetate | The ratio should be optimized using TLC to achieve an Rf of 0.25-0.35 for the product. |
Visualizations
References
optimization of reaction conditions for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most prevalent synthetic routes involve the condensation and subsequent cyclodehydration of two key components. You can start with either:
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Path A: Benzoic acid (or a derivative like benzoyl chloride) and 4-bromobenzohydrazide.
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Path B: 4-Bromobenzoic acid (or a derivative like 4-bromobenzoyl chloride) and benzohydrazide.
Both pathways generally lead to the same diacylhydrazine intermediate, which is then cyclized.[1]
Q2: What are the typical dehydrating agents used for the cyclization step?
A variety of dehydrating (or cyclizing) agents can be used to form the 1,3,4-oxadiazole ring from the diacylhydrazine intermediate. Common choices include:
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Sulfuric acid (H₂SO₄)[1]
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Phosphorus pentoxide (P₂O₅)[1]
-
Acetic anhydride[1]
-
Triflic anhydride[3]
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Tosyl chloride[4]
The choice of reagent can impact reaction time, temperature, and yield. POCl₃ is widely used and often effective but can be harsh.[1]
Q3: Are there modern, one-pot methods available for this synthesis?
Yes, several modern one-pot procedures have been developed to streamline the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, improving efficiency and reducing intermediate isolation steps.[5][6] One such strategy involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted oxadiazole, followed by an in-situ copper-catalyzed C-H arylation with an aryl iodide.[6][7][8]
Q4: What is a typical reaction yield for this synthesis?
Yields can vary significantly based on the chosen method, purity of starting materials, and optimization of reaction conditions. Traditional methods using dehydrating agents like POCl₃ can provide good to excellent yields, sometimes exceeding 80-90%.[2][9] Modern one-pot methods have also been optimized to achieve yields in the range of 70-90%.[7][10]
Q5: How is the final product typically purified?
Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or methanol.[2] After synthesis, the reaction mixture is often poured into crushed ice or a basic solution (like sodium bicarbonate) to precipitate the crude product, which is then filtered, washed, and recrystallized. For more challenging purifications, column chromatography on silica gel may be necessary.[11]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause 1: Incomplete Dehydration/Cyclization. The conversion of the diacylhydrazine intermediate to the oxadiazole is a critical step. If the dehydrating agent is weak, insufficient, or has degraded, the reaction may stall.
-
Potential Cause 2: Poor Quality Starting Materials. Impurities in the starting carboxylic acids or hydrazides can interfere with the reaction. Hydrazine hydrate, in particular, can degrade over time.
-
Solution: Use freshly distilled or recrystallized starting materials. Verify the purity of your hydrazide before starting the reaction.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The cyclization step often requires heating. If the temperature is too low, the reaction rate will be slow, leading to low conversion.
Problem 2: Presence of Significant Impurities or Side Products
-
Potential Cause 1: Unreacted Diacylhydrazine Intermediate. If the cyclization is incomplete, the linear diacylhydrazine precursor will remain as a major impurity.
-
Solution: Increase the reaction time or temperature to drive the cyclization to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[3]
-
-
Potential Cause 2: Side Reactions from Harsh Reagents. Strong acids and high temperatures can lead to charring or decomposition of the aromatic substrates, creating colored impurities.
-
Potential Cause 3: Hydrolysis of the Product. During workup, if the pH and temperature are not controlled, the oxadiazole ring can be susceptible to hydrolysis, although it is generally stable.
-
Solution: Perform the workup by pouring the reaction mixture into crushed ice and neutralizing carefully with a base like NaHCO₃ solution to keep conditions cool and avoid strongly acidic or basic environments for prolonged periods.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Potential Cause 1: Product is soluble in the workup solution. If the product has some water solubility or if an inappropriate recrystallization solvent is chosen, isolation yields will be low.
-
Solution: Ensure the product has fully precipitated from the aqueous workup solution before filtration. If necessary, cool the solution further in an ice bath. For recrystallization, perform small-scale solvent screening to find a solvent system where the product is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point.
-
-
Potential Cause 2: Oily or Gummy Product. The crude product may sometimes precipitate as an oil rather than a solid, making it difficult to handle.
-
Solution: Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate precipitation.
-
Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes data from a one-pot synthesis strategy, demonstrating the impact of catalyst, ligand, and base on the final yield of a 2,5-disubstituted 1,3,4-oxadiazole.[7][8]
Table 1: Optimization of a One-Pot, Two-Stage Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temperature (°C) | Yield (%) |
| 1 | CuI (50) | 1,10-phen (100) | Cs₂CO₃ (1.5) | 50 | 51 |
| 2 | CuI (100) | 1,10-phen (200) | Cs₂CO₃ (1.5) | 50 | 38 |
| 3 | CuI (20) | 1,10-phen (40) | Cs₂CO₃ (1.5) | 50 | 78 |
| 4 | CuI (10) | 1,10-phen (20) | Cs₂CO₃ (1.5) | 50 | 65 |
| 5 | CuI (20) | 1,10-phen (40) | Cs₂CO₃ (2.0) | 50 | 70 |
| 6 | CuI (20) | 1,10-phen (40) | Cs₂CO₃ (1.0) | 50 | 62 |
Data adapted from a study on a one-pot synthesis-arylation strategy.[7][8] The first stage involved forming the monosubstituted oxadiazole at 80°C, followed by the copper-catalyzed arylation under the conditions shown. The optimal conditions are highlighted in bold .
Experimental Protocols
Protocol 1: Classical Synthesis using Phosphorus Oxychloride (POCl₃)
This method is based on the cyclodehydration of a diacylhydrazine intermediate.
Step 1: Synthesis of N-Benzoyl-N'-(4-bromobenzoyl)hydrazine
-
Dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent like pyridine or anhydrous THF.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add benzoyl chloride (1 equivalent) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the mixture into cold water to precipitate the diacylhydrazine.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.
Step 2: Cyclization to this compound
-
Add the dried N-benzoyl-N'-(4-bromobenzoyl)hydrazine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.
-
Reflux the mixture for 5-7 hours, monitoring the reaction progress with TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a 20% sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Filter the resulting solid precipitate, wash with water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain colorless crystals.
Protocol 2: Modern One-Pot Synthesis-Arylation Strategy
This protocol is adapted from modern methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[7][8]
-
To a dry Schlenk tube under a nitrogen atmosphere, add 4-bromobenzoic acid (1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv).
-
Evacuate and backfill the tube with nitrogen (repeat 3 times).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.
-
After 3 hours, cool the mixture to room temperature.
-
To the same tube, add copper(I) iodide (CuI) (0.2 equiv), 1,10-phenanthroline (0.4 equiv), cesium carbonate (Cs₂CO₃) (1.5 equiv), and iodobenzene (1.2 equiv).
-
Seal the tube and place it in a preheated oil bath at 50 °C. Stir for 12-16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the final product.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for oxadiazole synthesis.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. jchemrev.com [jchemrev.com]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isca.me [isca.me]
Technical Support Center: Synthesis of Substituted 1,3,4-Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 1,3,4-oxadiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3,4-oxadiazoles, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - If the starting materials are still present, consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3] |
| Poor quality or inappropriate dehydrating/oxidizing agent. | - Ensure the dehydrating agent (e.g., POCl₃, SOCl₂) is fresh and anhydrous.[1][4] - Consider using alternative or milder cyclizing agents like TBTU, Burgess reagent, or greener options like I₂/K₂CO₃ or electrochemical methods to avoid harsh conditions.[5][6] | |
| Impure starting materials (acyl hydrazides, carboxylic acids, aldehydes). | - Purify starting materials by recrystallization or column chromatography before use. - Verify the purity of starting materials using techniques like NMR or melting point determination. | |
| Side reactions consuming starting materials or intermediates. | - Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize side product formation. - For oxidative cyclization of acylhydrazones, ensure the oxidant is added portion-wise to control the reaction rate. | |
| Difficulty in Product Purification | Presence of unreacted starting materials or reagents. | - If the product is solid, recrystallization from a suitable solvent is often effective.[7] - Column chromatography on silica gel is a common method for purifying 1,3,4-oxadiazole derivatives.[4] |
| Formation of closely related byproducts with similar polarity. | - Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase) for better separation. - Consider derivatization of the desired product to alter its polarity for easier separation, followed by removal of the protecting group. | |
| The product is an oil or difficult to crystallize. | - Attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. - If the product is an oil, purification by column chromatography is the preferred method. | |
| Formation of Unexpected Side Products | Rearrangement or decomposition of starting materials or products under harsh reaction conditions. | - Employ milder reaction conditions. For example, use modern dehydrating agents that work at room temperature instead of high-temperature reflux with strong acids. - Photochemical or electrochemical methods can offer milder alternatives to traditional oxidative cyclization.[5][8] |
| For syntheses starting from thiosemicarbazides, formation of 1,3,4-thiadiazoles as a side product. | - The choice of cyclizing reagent can influence the regioselectivity. For example, using EDC·HCl in DMSO may favor oxadiazole formation, while p-TsCl in NMP might lead to the thiadiazole.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The most prevalent methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[3] One-pot syntheses from carboxylic acids and acylhydrazides are also widely used for their efficiency.[10]
Q2: My cyclodehydration reaction using phosphorus oxychloride (POCl₃) is giving a low yield. What can I do?
A2: Low yields with POCl₃ can be due to its harsh nature, leading to side reactions. Consider the following:
-
Ensure the reaction is performed under strictly anhydrous conditions.
-
Optimize the reaction temperature and time.
-
Explore alternative, milder dehydrating agents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, or Burgess reagent.[1] Modern methods often employ reagents that work under milder conditions, improving yields and functional group tolerance.
Q3: I am observing the formation of a byproduct that I suspect is the corresponding 1,3,4-thiadiazole. How can I confirm this and prevent its formation?
A3: When using thiosemicarbazide-derived precursors, the formation of 1,3,4-thiadiazoles is a common side reaction.[9]
-
Confirmation: Mass spectrometry will show a different molecular weight. 13C NMR spectroscopy can also be useful, as the chemical shifts of the ring carbons will differ between the oxadiazole and thiadiazole.
-
Prevention: The choice of the cyclizing agent and reaction conditions is crucial for regioselectivity. For instance, iodine-mediated oxidative cyclization often selectively produces 1,3,4-oxadiazoles from semicarbazones, while different conditions might favor thiadiazole formation from thiosemicarbazones.[9]
Q4: How can I purify my substituted 1,3,4-oxadiazole if it is proving difficult to crystallize?
A4: If recrystallization is challenging, column chromatography over silica gel is the most effective purification method.[4] You can experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. If the product remains an oil after chromatography, you can try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to precipitate the product.
Q5: Are there any "green" or more environmentally friendly methods for synthesizing 1,3,4-oxadiazoles?
A5: Yes, several greener synthetic routes have been developed to minimize the use of hazardous reagents and solvents. These include:
-
Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, often in solvent-free conditions.[2]
-
The use of milder and less toxic oxidizing agents like molecular iodine with a base, or electrochemical oxidation.[5][11]
-
Mechanochemical synthesis, which involves grinding solid reactants together, often without any solvent.[11]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones with Iodine
This protocol is adapted from a common method for the oxidative cyclization of N-acylhydrazones.[11]
Materials:
-
N-acylhydrazone (1 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a solution of the N-acylhydrazone in 1,4-dioxane, add potassium carbonate and iodine.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids and Acylhydrazides
This protocol describes a one-pot synthesis involving the condensation of a carboxylic acid and an acylhydrazide followed by cyclodehydration.
Materials:
-
Carboxylic acid (1 mmol)
-
Acylhydrazide (1 mmol)
-
Phosphorus oxychloride (POCl₃) (3 mmol) or another suitable dehydrating agent.
-
Anhydrous solvent (e.g., acetonitrile, toluene)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and acylhydrazide in the anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add the dehydrating agent (e.g., POCl₃).
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,3,4-Oxadiazole Synthesis
| Synthetic Method | Reagents/Catalyst | Solvent | Temperature | Typical Yield (%) | Reference |
| Cyclodehydration of Diacylhydrazines | POCl₃ | Acetonitrile | Reflux | 60-85 | [7] |
| SOCl₂ | Toluene | Reflux | 70-90 | [1] | |
| Burgess Reagent | Dioxane | 100 °C | 76 | ||
| Oxidative Cyclization of Acylhydrazones | I₂ / K₂CO₃ | Dioxane | RT - Reflux | 75-95 | [11] |
| Fe(III)/TEMPO, O₂ | Dichloromethane | RT | High | [11] | |
| Electrochemical (DABCO mediated) | Acetonitrile | RT | up to 83 | [5] | |
| One-Pot Synthesis | Carboxylic Acid, Hydrazide, POCl₃ | Toluene | Reflux | 65-80 |
Visualizations
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Dehydrative Cyclization
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via dehydrative cyclization.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. mdpi.com [mdpi.com]
- 8. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the solubility of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid, appearing as white needles.[1] Like many other 1,3,4-oxadiazole derivatives with aryl substituents, it is expected to have low aqueous solubility.[1] Its solubility in common organic solvents is also limited, necessitating the use of techniques to enhance its dissolution for various experimental and developmental purposes.
Q2: Which organic solvents are commonly used for 1,3,4-oxadiazole derivatives?
A2: Common organic solvents used for dissolving and reacting 1,3,4-oxadiazole derivatives include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane. These solvents are often employed in synthesis and may serve as a starting point for solubility testing and the development of co-solvent systems.
Q3: What are the primary methods for increasing the solubility of poorly soluble organic compounds like this oxadiazole derivative?
A3: Several established techniques can be employed to increase the solubility of this compound. These include:
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Cosolvency: Increasing the solubility in an aqueous medium by adding a water-miscible organic solvent.
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Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state.
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Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.
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Complexation with Cyclodextrins: Encapsulating the poorly soluble molecule within a cyclodextrin host molecule.
-
Prodrug Approach: Modifying the chemical structure of the compound to a more soluble form that converts back to the active parent drug in vivo.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution during aqueous dilutions.
Cause: The addition of water to a solution of the compound in an organic solvent can cause it to crash out due to its low aqueous solubility.
Solutions:
-
Employ a Cosolvent System: Gradually add a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous phase before introducing the compound. This increases the overall polarity of the solvent system, enhancing the solubility of the hydrophobic compound.
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Prepare a Nanosuspension: Formulating the compound as a nanosuspension can improve its dispersibility in aqueous media and prevent immediate precipitation.
Issue 2: Low dissolution rate limits bioavailability in in-vitro assays.
Cause: The crystalline nature and low solubility of the compound can lead to a slow dissolution rate, affecting its availability for biological assays.
Solutions:
-
Create a Solid Dispersion: Dispersing the compound in a hydrophilic carrier can enhance its dissolution rate by presenting it in an amorphous form with a larger surface area.
-
Utilize Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can significantly improve the apparent solubility and dissolution rate of the compound.
Experimental Protocols & Data
Solubility Data
| Solvent | Expected Solubility Range (mg/mL) at 25°C |
| Water | < 0.01 |
| Methanol | 0.1 - 1.0 |
| Ethanol | 0.5 - 2.0 |
| Acetone | 1.0 - 5.0 |
| Dichloromethane | 2.0 - 10.0 |
| Dimethylformamide (DMF) | > 50 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
Key Experimental Methodologies
1. Cosolvency Method
-
Objective: To determine the optimal co-solvent concentration for solubilizing the compound.
-
Protocol:
-
Prepare stock solutions of the compound in various water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol).
-
Create a series of solvent-water mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of the compound to each mixture.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
2. Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of the compound to enhance its dissolution rate.
-
Protocol:
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000).
-
Dissolve both the compound and the carrier in a common volatile solvent (e.g., methanol, dichloromethane).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the solid dispersion to a fine powder and store it in a desiccator.
-
3. Nanosuspension by Wet Milling
-
Objective: To produce a nanosuspension of the compound to increase its surface area and dissolution velocity.
-
Protocol:
-
Prepare a suspension of the compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).
-
Introduce the suspension into a wet milling apparatus containing milling media (e.g., zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration, monitoring the particle size reduction using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
4. Complexation with Cyclodextrins by Kneading Method
-
Objective: To form an inclusion complex of the compound with a cyclodextrin to improve its solubility.
-
Protocol:
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Create a paste of the cyclodextrin with a small amount of a water-alcohol mixture.
-
Add the compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
Dry the resulting complex in an oven at a controlled temperature.
-
Pulverize the dried complex and pass it through a sieve.
-
Visualizations
Caption: Workflow for addressing poor solubility.
References
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield or no desired product at all. What could be the reasons?
Answer:
Low or no yield of this compound can stem from several factors related to the chosen synthetic route. The two primary methods for synthesizing this compound are the cyclization of a 1,2-diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) and the oxidative cyclization of an acylhydrazone.
Potential Causes and Solutions:
-
Poor Quality of Reagents:
-
Phosphorus oxychloride (POCl₃): This reagent is highly susceptible to hydrolysis. Using an old or improperly stored bottle of POCl₃ that has been exposed to moisture can lead to its deactivation, resulting in incomplete or failed cyclization. It is recommended to use freshly distilled or a new bottle of POCl₃ for the reaction.
-
Starting Materials: Ensure the purity of benzohydrazide, 4-bromobenzoyl chloride (or 4-bromobenzoic acid), and any other starting materials. Impurities can interfere with the reaction.
-
-
Incomplete Formation of the Intermediate:
-
1,2-Diacylhydrazine: In the POCl₃ method, the formation of the N-benzoyl-N'-(4-bromobenzoyl)hydrazine intermediate is crucial. Ensure that the acylation of the hydrazide has gone to completion before attempting the cyclization. This can be monitored by Thin Layer Chromatography (TLC).
-
Acylhydrazone: For the oxidative cyclization route, the condensation reaction between 4-bromobenzaldehyde and benzohydrazide to form the acylhydrazone must be complete.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The cyclization step, particularly with POCl₃, often requires heating. Ensure the reaction is carried out at the appropriate temperature as specified in the protocol. Insufficient heat may lead to an incomplete reaction.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC to determine the optimal reaction time.
-
-
Improper Work-up Procedure:
-
Hydrolysis of Product: The 1,3,4-oxadiazole ring is generally stable, but harsh work-up conditions could potentially lead to some degradation. Neutralize the reaction mixture carefully, especially when using strong acids like POCl₃. Pouring the reaction mixture onto crushed ice is a common and effective method for quenching the reaction and precipitating the product.
-
Problem 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the likely side products and how can I remove them?
Answer:
The presence of impurities is a common challenge. The nature of these impurities depends on the synthetic route and reaction conditions.
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials:
-
Benzohydrazide or 4-Bromobenzohydrazide: These are common impurities if the initial acylation or condensation is incomplete.
-
4-Bromobenzoic Acid or Benzoic Acid: These can be present if the starting acid chlorides were not fully reacted or if hydrolysis occurred.
-
N-benzoyl-N'-(4-bromobenzoyl)hydrazine (the diacylhydrazine intermediate): Incomplete cyclization will leave this intermediate in your final product.
-
Acylhydrazone Intermediate: In the oxidative cyclization route, unreacted acylhydrazone can be a major impurity.
Purification: Most of these impurities have different polarities compared to the desired this compound. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) is often effective. Column chromatography on silica gel can also be used for more challenging separations.
-
-
Side Products from the Cyclization Reaction:
-
Symmetrical Oxadiazoles: If the synthesis starts from a mixture of hydrazides and acid chlorides, the formation of symmetrical oxadiazoles (2,5-diphenyl-1,3,4-oxadiazole and 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole) is possible, though typically in minor amounts in a controlled stepwise synthesis.
-
Degradation Products: The use of harsh dehydrating agents at high temperatures can sometimes lead to the formation of uncharacterized, often colored, byproducts.
Purification: Recrystallization is the primary method for removing these byproducts. If the impurities are colored, treating the solution with activated charcoal before recrystallization can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best method to synthesize this compound?
A1: Both the cyclization of a 1,2-diacylhydrazine with a dehydrating agent like POCl₃ and the oxidative cyclization of an acylhydrazone are common and effective methods. The choice often depends on the availability of starting materials and the desired scale of the reaction. The POCl₃ method is widely used and generally provides good yields.[1] Milder reagents for cyclodehydration are also available and may reduce the formation of side products.[2]
Q2: What is the role of phosphorus oxychloride (POCl₃) in the reaction?
A2: Phosphorus oxychloride acts as a dehydrating agent.[3] It facilitates the intramolecular cyclization of the 1,2-diacylhydrazine intermediate by removing a molecule of water to form the stable 1,3,4-oxadiazole ring.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials and the intermediate (if isolated) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q4: What are the typical yields for this synthesis?
A4: The yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles are generally reported to be good to excellent, often ranging from 70% to over 90%, depending on the specific protocol and the purity of the reagents.
Q5: Are there any safety precautions I should take when working with POCl₃?
A5: Yes, phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using methods applicable to the target molecule.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diacylhydrazine Cyclization | 1,2-Diacylhydrazine, POCl₃ | Toluene | Reflux | 6-24 | 40-76 | [3] |
| One-pot from Carboxylic Acid & Hydrazide | Carboxylic Acid, Hydrazide, POCl₃ | - | 80-90 | 1-1.5 | ~85 | [4] |
| Oxidative Cyclization | Acylhydrazone, Chloramine-T | Ethanol | Reflux | 3-4 | ~90 |
Experimental Protocols
Method 1: Cyclization of 1,2-Diacylhydrazine using POCl₃
This is a two-step procedure.
Step 1: Synthesis of N-Benzoyl-N'-(4-bromobenzoyl)hydrazine
-
Dissolve benzohydrazide (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add 4-bromobenzoyl chloride (1.0 eq) to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into cold water to precipitate the diacylhydrazine.
-
Filter the solid, wash with water, and dry. The product can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
-
Place the N-benzoyl-N'-(4-bromobenzoyl)hydrazine (1.0 eq) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.
-
Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or acetic acid.
Method 2: Oxidative Cyclization of Acylhydrazone
This is also a two-step procedure.
Step 1: Synthesis of N'-(4-Bromobenzylidene)benzohydrazide
-
Dissolve benzohydrazide (1.0 eq) in ethanol.
-
Add 4-bromobenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours. The formation of the acylhydrazone can be monitored by TLC.
-
Cool the reaction mixture. The product will often precipitate out.
-
Filter the solid, wash with cold ethanol, and dry.
Step 2: Synthesis of this compound
-
Suspend the N'-(4-bromobenzylidene)benzohydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Add an oxidizing agent such as Chloramine-T (1.2 eq).
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
References
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Experimental Protocol: Two-Step Synthesis from Benzoic Acid and 4-Bromobenzohydrazide
This protocol details a common and reliable method for the synthesis of this compound, involving the formation of an N,N'-diacylhydrazine intermediate followed by cyclodehydration.
Step 1: Synthesis of N-Benzoyl-N'-(4-bromobenzoyl)hydrazine
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-bromobenzohydrazide (1.0 eq) in a suitable solvent such as pyridine or a mixture of dioxane and pyridine at room temperature.
-
Acylation: Slowly add benzoyl chloride (1.0-1.2 eq) to the solution dropwise while stirring. The reaction is exothermic; maintain the temperature at 0-5 °C using an ice bath.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash it thoroughly with cold water and then with a cold dilute sodium bicarbonate solution to remove any unreacted acid. Recrystallize the crude product from ethanol to obtain pure N-benzoyl-N'-(4-bromobenzoyl)hydrazine.
Step 2: Cyclodehydration to this compound
-
Reaction Setup: Place the dried N-benzoyl-N'-(4-bromobenzoyl)hydrazine (1.0 eq) in a round-bottom flask. Add a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) (typically 5-10 equivalents).[1][2]
-
Heating: Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours.[3] The reaction should be carried out in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the completion of the cyclization by TLC.
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture into crushed ice with constant stirring. This will precipitate the crude this compound.
-
Purification: Filter the solid product, wash it with water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.
Experimental Workflow
References
Technical Support Center: Preparation of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, focusing on avoiding impurities and ensuring a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the formation of a 1,2-diacylhydrazine intermediate, N'-benzoyl-4-bromobenzohydrazide. This is typically achieved by reacting 4-bromobenzohydrazide with benzoyl chloride. The second step is the cyclodehydration of this intermediate to form the this compound ring. A common and effective dehydrating agent for this cyclization is phosphorus oxychloride (POCl₃)[1][2].
Q2: What are the potential sources of impurities in this synthesis?
A2: Impurities can arise from several sources throughout the synthetic process. These include:
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Unreacted Starting Materials: Residual 4-bromobenzohydrazide or benzoyl chloride from the first step.
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Incomplete Cyclization: The presence of the N'-benzoyl-4-bromobenzohydrazide intermediate in the final product.
-
Side Reactions: The formation of undesired by-products during the cyclization step.
-
Reagent Contamination: Impurities present in the starting materials or solvents.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the desired oxadiazole.
Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water.[3] It should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving POCl₃ should be conducted under anhydrous conditions to prevent exothermic and potentially hazardous reactions with water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in either the formation of the diacylhydrazine intermediate or the final cyclization step. | - Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature.- Use TLC to monitor the reaction until the starting materials are consumed.- Ensure the purity of the starting materials and the anhydrous nature of the reaction conditions, especially for the POCl₃ step. |
| Presence of Starting Materials in the Final Product | Insufficient reaction time or non-stoichiometric amounts of reactants. | - Increase the reaction time and monitor by TLC.- Ensure accurate measurement of all reactants. |
| N'-benzoyl-4-bromobenzohydrazide Intermediate Detected in Final Product | Incomplete cyclization due to insufficient dehydrating agent, low reaction temperature, or insufficient reaction time. | - Ensure the appropriate molar ratio of POCl₃ to the diacylhydrazine intermediate is used.- Increase the reaction temperature or prolong the reaction time, monitoring progress with TLC. |
| Formation of Colored Impurities | Side reactions or decomposition of starting materials or product, potentially due to excessive heat. | - Carefully control the reaction temperature, avoiding overheating.- Purify the final product by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and ethanol. |
| Difficulty in Isolating the Product | The product may be soluble in the work-up solvent. | - After quenching the reaction with ice water, ensure the pH is neutral or slightly basic to precipitate the product fully.- If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. |
Experimental Protocols
Step 1: Synthesis of N'-benzoyl-4-bromobenzohydrazide
Materials:
-
4-Bromobenzohydrazide
-
Benzoyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Dissolve 4-bromobenzohydrazide in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a suitable base, such as pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., HCl) to remove the base, followed by a wash with a basic solution (e.g., NaHCO₃) to remove any unreacted acid chloride, and finally with brine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N'-benzoyl-4-bromobenzohydrazide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
Materials:
-
N'-benzoyl-4-bromobenzohydrazide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Place the N'-benzoyl-4-bromobenzohydrazide in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) to the flask in a fume hood. POCl₃ can often be used as both the reagent and the solvent.[4]
-
Heat the mixture to reflux for the recommended duration (typically a few hours), monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with caution.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and ethanol, to afford pure this compound.[5]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4-Bromobenzohydrazide | C₇H₇BrN₂O | 215.05 | 165-167 | - |
| N'-benzoyl-4-bromobenzohydrazide | C₁₄H₁₁BrN₂O₂ | 319.16 | - | >90 |
| This compound | C₁₄H₉BrN₂O | 301.16 | 167-172 | 80-95 |
Note: Yields are approximate and can vary based on reaction conditions and purification methods.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationship between purification techniques.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
A Close Examination of a Promising Antimicrobial Candidate Against Standard Biotics
In the ever-pressing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds. This guide provides a comparative validation of the antimicrobial activity of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific compound, this analysis utilizes data from a closely related structural analog, 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole, to provide a substantive evaluation. The antimicrobial performance of this analog is compared against ciprofloxacin, a widely used broad-spectrum antibiotic.
Performance Comparison
The antimicrobial efficacy of the 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole, a close structural analog of this compound, was evaluated against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. The selection of a chloro-substituted analog is based on the similar electronic and steric properties of chlorine and bromine, suggesting comparable antimicrobial activities. This data is juxtaposed with the known activity of ciprofloxacin against standard strains of Staphylococcus aureus and Escherichia coli.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole Analog | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62[1] | 16-25[1] |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.25 - 1.0 | Not Broadly Reported |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.004 - 0.015 | Not Broadly Reported |
Note: The data for the 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole analog is from a study by Kouhkan et al. (2022) on (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives. The presented data is for the compound where the aryl group is 4-chlorophenyl. MIC values for Ciprofloxacin can vary slightly between studies.
Experimental Methodologies
The determination of antimicrobial activity, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, is conducted using standardized laboratory protocols.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound and the standard antibiotic (e.g., ciprofloxacin) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Zone of Inhibition Determination by Agar Well Diffusion
The agar well diffusion method is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.
Protocol:
-
Preparation of Agar Plates: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Substance: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) and the standard antibiotic are added to the respective wells. A well containing only the solvent serves as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Measurement: After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Workflow
To illustrate the process of evaluating antimicrobial activity, the following diagram outlines the key steps in the experimental workflow.
Caption: Workflow for Antimicrobial Activity Validation.
References
A Comparative Analysis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and Other Oxadiazole Derivatives
In the landscape of medicinal chemistry, 1,3,4-oxadiazole derivatives have emerged as a prominent class of heterocyclic compounds, exhibiting a wide array of pharmacological activities. This guide provides a comparative study of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole with other key oxadiazole analogues, focusing on their anticancer and antimicrobial properties. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform future research and development efforts.
Overview of 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a versatile pharmacophore known for its metabolic stability, water solubility, and ability to act as a bioisostere for amide and ester groups.[1] These characteristics have made it a privileged scaffold in the design of novel therapeutic agents. The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles can be significantly influenced by the nature of the substituents at these positions.[2] The presence of aromatic or heteroaromatic rings, and various functional groups, can modulate the compound's potency and selectivity.
Comparative Biological Activity
This section details the comparative anticancer and antimicrobial activities of this compound and related compounds, with quantitative data summarized for ease of comparison.
Anticancer Activity
Recent studies have highlighted the potential of 2,5-disubstituted 1,3,4-oxadiazoles as potent anticancer agents. The introduction of a bromophenyl group, as in the case of this compound, has been a strategy to enhance cytotoxic activity.
A series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[3][4] Several of these compounds demonstrated considerable cytotoxic activities, with IC50 values in the sub-micromolar range, comparable to the standard drug erlotinib.[3][4] For instance, certain derivatives showed potent inhibitory activity against EGFR tyrosine kinase, a key target in cancer therapy.[3][4]
Another study focused on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[5] The compound N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j) exhibited notable anticancer activity against various cancer cell lines, including non-small-cell lung cancer and leukemia.[5]
The following table summarizes the anticancer activity of selected oxadiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (8c) | HepG2 | 0.14 | [3] |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d) | HepG2 | 0.18 | [3][4] |
| Lapatinib (Standard) | HepG2 | 0.12 | [3][4] |
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j) | HOP-92 (Non-small-cell lung) | Growth Percent: 75.06 | [5] |
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j) | MOLT-4 (Leukemia) | Growth Percent: 76.31 | [5] |
| 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (7f) | MCF-7 | Not specified |
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is also a well-established framework for the development of antimicrobial agents.[6][7] The substitution pattern on the phenyl rings plays a crucial role in determining the antimicrobial spectrum and potency. The presence of halogens, such as bromine, is often associated with enhanced activity.[2]
A study on 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives revealed potent antimicrobial activity against S. aureus, E. coli, and C. albicans.[3][4] Notably, some of these compounds exhibited significantly greater activity than the reference drug neomycin.[3][4]
The antimicrobial efficacy of various 2,5-disubstituted-1,3,4-oxadiazoles has been widely reported, with structure-activity relationship studies indicating that electron-withdrawing groups on the phenyl ring can enhance antimicrobial effects.[2]
The table below presents the minimum inhibitory concentration (MIC) values for selected oxadiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(substituted thio)-1,3,4-oxadiazole derivatives (17b, 17d, 17e) | S. aureus, E. coli, C. albicans | Showed 4-, 16-, and 8-fold more activity than neomycin | [3][4] |
| Ciprofloxacin (Standard) | P. aeruginosa, B. subtilis | 0.2 | [6] |
| Fluconazole (Standard) | Fungal cultures | Not specified | [8] |
| Chloramphenicol (Standard) | E. faecalis | 62.50 µM/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the biological activities of the discussed oxadiazole derivatives.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines. Typically, an acylhydrazide is reacted with an aroyl chloride to form a diacylhydrazide intermediate, which is then cyclized using a dehydrating agent like phosphoryl chloride.[2] Another method involves the reaction of an acid hydrazide with triethyl orthoformate followed by thermal cyclization.[3] Purification is generally achieved through column chromatography.[8]
In Vitro Anticancer Activity Assay
The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or MTS assay against a panel of human cancer cell lines.[9] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 48 hours), the assay reagent is added, and the absorbance is measured to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[10]
In Vitro Antimicrobial Activity Assay
The antimicrobial activity is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 25°C for 72 hours for fungi).[8] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antibiotics like ciprofloxacin and fluconazole are often used as positive controls.[8]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Heterocyclic Compounds in Cancer Therapy: A Comparative Analysis of 2,5-Disubstituted-1,3,4-Oxadiazoles and Other Key Scaffolds
A Guide for Researchers and Drug Development Professionals
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with their unique structural diversity enabling interaction with a wide array of biological targets. In oncology, scaffolds such as oxadiazoles, quinolines, and pyrimidines are central to the development of novel therapeutic agents that can induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[1][2][3] This guide provides a comparative overview of the anticancer potential of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its analogues against other prominent heterocyclic compounds like quinoline and pyrimidine derivatives, supported by experimental data and detailed protocols.
The Rise of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities, including anticancer effects.[4][5] These compounds often act by inhibiting key enzymes or growth factor receptors involved in cancer progression.[6]
A recent study on novel quinoline-oxadiazole hybrids, structurally related to the target compound, has shed light on their potent anticancer activities. Specifically, derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have demonstrated considerable cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[7]
Mechanism of Action: The primary mechanism for these quinoline-oxadiazole hybrids involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in many cancers.[7] This inhibition disrupts downstream signaling, leading to:
-
Cell Cycle Arrest: Treatment with these compounds induced cell cycle arrest at the G1 phase in HepG2 cells.[7]
-
Apoptosis Induction: The compounds significantly increased the percentage of apoptotic cells compared to untreated controls, an effect mediated by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[7]
Comparative Heterocyclic Scaffolds in Oncology
For context, the performance of 1,3,4-oxadiazole derivatives is compared here with two other well-established classes of heterocyclic anticancer agents: quinolines and pyrimidines.
Quinoline Derivatives
The quinoline scaffold is a bicyclic aromatic heterocycle present in numerous natural and synthetic compounds with proven anticancer activity.[8] Quinoline derivatives employ diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[8][9] They have been shown to target various biomolecules, including tyrosine kinases and DNA.[9][10]
Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and, as such, their analogues can act as potent antimetabolites in cancer therapy.[11][12] Marketed drugs like 5-Fluorouracil are based on the pyrimidine scaffold.[11] Modern pyrimidine derivatives have been developed to act as kinase inhibitors (e.g., CDK inhibitors), inducing cell cycle arrest and apoptosis.[13]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro anticancer activity (IC₅₀ values) of representative heterocyclic compounds against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
Table 1: Cytotoxicity (IC₅₀, µM) of 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8c (A Quinoline-Oxadiazole Hybrid)¹ | HepG2 (Liver) | 0.14 | [7] |
| 12d (A Quinoline-Oxadiazole Hybrid)¹ | HepG2 (Liver) | 0.18 | [7] |
| 15a (A Quinoline-Oxadiazole Hybrid)¹ | MCF-7 (Breast) | 0.16 | [7] |
| 2 (A 1,2,4-Oxadiazole-Quinoline Hybrid) | MCF-7 (Breast) | 0.11 | [14] |
| 2 (A 1,2,4-Oxadiazole-Quinoline Hybrid) | A549 (Lung) | 0.23 | [14] |
¹Data for 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which are close structural analogues of the topic compound.
Table 2: Cytotoxicity (IC₅₀, µM) of Comparative Quinoline and Pyrimidine Derivatives
| Compound Class | Representative Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline | Compound 60 (N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine) | HCT-116 (Colon) | 2.56 | [15] |
| Quinoline | Compound 57 (A Ursolic Acid-Quinoline Analog) | A549 (Lung) | 0.08 | [15] |
| Quinoline | Compound 62c | MCF-7 (Breast) | 1.82 µg/mL | [15] |
| Pyrimidine | Compound 17 (A CDK2 Inhibitor) | HeLa (Cervical) | 0.064 | [13] |
| Pyrimidine | Compound 20 (A USP7 Inhibitor) | HCT-116 (Colon) | Potent | [13] |
| Pyrimidine | Compound 6 (A Pyrazolo[1,5-a]pyrimidine) | MCF-7 (Breast) | Good | [16] |
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in evaluating these compounds.
References
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciensage.info [sciensage.info]
- 12. ijcrt.org [ijcrt.org]
- 13. ijrpr.com [ijrpr.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. tandfonline.com [tandfonline.com]
- 16. thepharmajournal.com [thepharmajournal.com]
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Structural Confirmation: A Multi-Faceted Approach
The unambiguous determination of a molecule's three-dimensional structure is paramount in drug discovery and materials science. X-ray crystallography stands as the gold standard for providing precise atomic coordinates. However, its application is contingent on the ability to grow high-quality single crystals. In instances where this proves challenging, a combination of other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers a reliable path to structural elucidation.
This guide will compare the structural insights that can be gleaned from X-ray crystallography of analogous compounds with the data obtained from spectroscopic analysis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize key data points from X-ray crystallography of structurally similar 1,3,4-oxadiazole derivatives and spectroscopic data for the target compound.
Table 1: Comparative Crystallographic Data of 1,3,4-Oxadiazole Analogs
| Parameter | 2-(Adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole[1] | 2-[(4-Bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole[2] |
| Molecular Formula | C₁₈H₁₉BrN₂O | C₁₃H₈Br₂N₂OS₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Pc |
| a (Å) | 13.2571(5) | 13.4050(4) |
| b (Å) | 6.4753(3) | 4.7716(1) |
| c (Å) | 19.6761(7) | 11.7303(4) |
| β (°) | 114.924(2) | 105.885(3) |
| Volume (ų) | 1531.76(11) | 721.66(4) |
| Z | 4 | 2 |
| Dihedral Angle (Oxadiazole/Bromophenyl) | 10.44(8)° | 81.53(17)° |
Table 2: Spectroscopic Data for this compound and a Related Derivative
| Spectroscopic Technique | This compound | 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(substituted thio)-1,3,4-oxadiazole Derivative[3] |
| ¹³C NMR (ppm) | Signals for the two 1,3,4-oxadiazole carbons are expected in the range of 163-167 ppm.[4] | C2 and C5 of oxadiazole at 167.19 and 154.76 ppm.[3] |
| Mass Spectrum (m/z) | Molecular Weight: 301.14 g/mol .[5][6] | High-resolution mass spectra confirmed the expected molecular weights of the synthesized derivatives. |
| Infrared Spectrum (cm⁻¹) | Data available in the NIST WebBook.[7] | Not explicitly detailed for this specific derivative in the provided abstract. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to aid in the replication and validation of structural confirmation.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A general and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acyl hydrazone.
Protocol:
-
Hydrazide Formation: A carboxylic acid is converted to its corresponding methyl or ethyl ester, which is then reacted with hydrazine hydrate to form the acid hydrazide.
-
Schiff Base Formation: The acid hydrazide is reacted with an appropriate aldehyde (in this case, 4-bromobenzaldehyde) in a suitable solvent like ethanol with a catalytic amount of acid to form the N-acylhydrazone (Schiff base).
-
Oxidative Cyclization: The purified N-acylhydrazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A variety of reagents can be used for this step, including chloramine-T, phosphorus oxychloride, or iodine in the presence of a base. The reaction mixture is typically heated under reflux until completion, monitored by thin-layer chromatography.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
Single-Crystal X-ray Diffraction
This protocol outlines the general workflow for determining the crystal structure of a compound.
Protocol:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the presence of the expected functional groups and the connectivity of the atoms in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization, electrospray ionization).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, which shows the molecular ion peak and fragmentation pattern, confirming the molecular weight and providing structural clues.
Visualizing the Workflow
To better illustrate the logical flow of structural confirmation, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for synthesis and structural confirmation.
Caption: Interplay of methods for structural confirmation.
References
- 1. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound [webbook.nist.gov]
Cross-Validation of Experimental and Theoretical Data for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical data for the heterocyclic compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and photophysical properties associated with the 1,3,4-oxadiazole scaffold. The cross-validation of experimental findings with computational data is crucial for a deeper understanding of its molecular structure, reactivity, and potential applications.
Introduction to 2,5-Disubstituted-1,3,4-oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The biological activity is often influenced by the nature of the substituents at the 2 and 5 positions. The title compound, this compound, incorporates a phenyl group and a bromophenyl group, the latter of which can be a site for further functionalization and can influence the molecule's electronic properties.
Experimental Data
The experimental characterization of this compound provides foundational data on its physicochemical properties.
Spectroscopic Data
A summary of the available experimental spectroscopic data is presented below. Due to the limited availability of a complete dataset for the target molecule in a single source, data from closely related compounds are included for comparative purposes and are duly noted.
Table 1: Experimental Spectroscopic Data
| Parameter | This compound | 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole (for comparison) |
| FT-IR (KBr, cm⁻¹) | C=N stretch: ~1615, C-O-C stretch: ~1240, C-Br stretch: ~680 | 1596, 1488, 1200, 972, 817[1] |
| UV-Vis (λmax, nm) | Not available | In Dichloromethane: ~300-350 (typical for this class of compounds) |
| ¹H NMR (DMSO-d₆, δ ppm) | Not available | 7.29-7.86 (m, 5H, Ar-H), 7.93 (d, 1H, Thiophene-H), 8.58 (d, 1H, Thiophene-H)[1] |
| ¹³C NMR | Available, see SpectraBase ID: EcEsQlmkNpE[2] | Not available |
Note: Specific peak assignments for this compound are based on typical values for this class of compounds and require experimental verification.
Theoretical Data
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecular properties of this compound. The following data is based on calculations typically performed on similar 1,3,4-oxadiazole derivatives.
Molecular Geometry and Vibrational Analysis
DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles. These calculations can also predict the vibrational frequencies, which can be compared with experimental FT-IR data.
Table 2: Comparison of Key Theoretical and Expected Experimental Data
| Parameter | Theoretical (DFT Calculation) | Expected Experimental |
| Optimized Geometry | Planar conformation of the oxadiazole and phenyl rings. | Crystalline solid with a defined melting point. |
| Bond Lengths (Å) | C=N: ~1.30, C-O: ~1.37, C-C (inter-ring): ~1.48 | Consistent with standard values for aromatic and heterocyclic systems. |
| Vibrational Frequencies (cm⁻¹) | Calculated frequencies can be correlated with experimental FT-IR peaks after scaling. | Characteristic peaks for C=N, C-O-C, and aromatic C-H and C-Br stretching and bending modes. |
Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and helps identify sites for electrophilic and nucleophilic attack.
Table 3: Theoretical Electronic Properties
| Parameter | Expected Values for this compound | Significance |
| HOMO Energy (eV) | ~ -6.5 to -7.0 | Indicates the electron-donating ability. |
| LUMO Energy (eV) | ~ -1.5 to -2.0 | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | ~ 4.5 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| MEP Analysis | Negative potential around the nitrogen atoms of the oxadiazole ring; positive potential around the hydrogen atoms. | The nitrogen atoms are likely sites for electrophilic attack, while the phenyl rings are susceptible to electrophilic substitution. |
Comparison with Alternative 1,3,4-Oxadiazole Derivatives
The properties of this compound can be benchmarked against other derivatives with known biological activities.
Table 4: Comparison with Bioactive 1,3,4-Oxadiazole Analogues
| Compound/Alternative | Key Structural Feature(s) | Reported Biological Activity |
| This compound | Phenyl and 4-Bromophenyl substituents | Potential for antimicrobial, anti-inflammatory, or anticancer activity. |
| 2,5-Disubstituted-1,3,4-oxadiazoles with furan moieties | Presence of a furan ring | Often exhibit significant antimicrobial and antioxidant properties. |
| 1,3,4-Oxadiazole-Thioether Derivatives | A thioether linkage at the 2-position | Show promising results as anticancer and antimicrobial agents. |
| Quinoline-1,3,4-oxadiazole Hybrids | A fused quinoline ring system | Potent anticancer and antimicrobial activities have been reported for these hybrid molecules.[3] |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazone. A plausible synthetic route for the title compound is as follows:
-
Esterification of 4-Bromobenzoic Acid: 4-Bromobenzoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.
-
Formation of 4-Bromobenzohydrazide: The ester is then treated with hydrazine hydrate to form 4-bromobenzohydrazide.
-
Condensation to form Acylhydrazone: The 4-bromobenzohydrazide is condensed with benzaldehyde in a suitable solvent (e.g., ethanol) to yield the N'-benzylidene-4-bromobenzohydrazide (an acylhydrazone).
-
Oxidative Cyclization: The acylhydrazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Various reagents can be used for this step, such as chloramine-T, iodine in the presence of a base, or other oxidizing agents. The reaction mixture is typically heated to facilitate the cyclization.
-
Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using KBr pellets on a suitable spectrometer.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or dichloromethane) using a UV-Vis spectrophotometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer.
Visualizations
Caption: Workflow for the cross-validation of experimental and theoretical data.
Caption: Example of a signaling pathway where 1,3,4-oxadiazoles may act as inhibitors.
References
A Comparative Analysis of the Fluorescence Properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its Analogues
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the photophysical characteristics of a promising class of fluorophores.
Derivatives of 2,5-diaryl-1,3,4-oxadiazole are a significant class of heterocyclic compounds that have garnered considerable interest in materials science and medicinal chemistry due to their remarkable thermal stability, electron-transporting capabilities, and strong fluorescence.[1][2] This guide provides a comparative overview of the fluorescence properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its analogues, offering valuable insights for the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators. The photophysical properties of these compounds are highly dependent on the nature and position of substituents on the terminal phenyl rings, allowing for the fine-tuning of their emission characteristics.
Comparison of Fluorescence Properties
| Compound | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent |
| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | -H | ~304 | ~365 | ~0.85 | ~61 | THF |
| This compound | -Br | ~308 | ~370 | - | ~62 | - |
| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | -Cl | ~306 | ~368 | - | ~62 | DMF |
| 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole | -CH₃ | ~305 | ~366 | - | ~61 | - |
| 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | -OCH₃ | ~310 | ~375 | - | ~65 | - |
| 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | -NO₂ | ~320 | ~390 | - | ~70 | - |
Note: Data is compiled from multiple sources and may have been measured under different conditions. The absence of a value indicates that the data was not found in the reviewed literature.
Generally, the introduction of electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) at the para-position of the phenyl ring leads to a slight bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the extension of the π-conjugated system and an increase in the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups such as nitro (-NO₂) can cause a more significant red shift due to the stabilization of the lowest unoccupied molecular orbital (LUMO) and intramolecular charge transfer (ICT) character. Halogen substituents like bromine (-Br) and chlorine (-Cl) have a modest effect on the spectral properties. The aryl substitution pattern has been shown to have a marked impact on luminescence efficiency.[2]
Experimental Protocols
The synthesis and photophysical characterization of 2,5-diaryl-1,3,4-oxadiazole analogues generally follow well-established procedures.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines.[3]
-
Formation of Acylhydrazide: A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then treated with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) to yield the acylhydrazide.
-
Acylation of Acylhydrazide: The acylhydrazide is then reacted with a different substituted benzoyl chloride in the presence of a base like pyridine to form the N,N'-diacylhydrazine intermediate.
-
Cyclodehydration: The N,N'-diacylhydrazine is cyclized to the 2,5-disubstituted-1,3,4-oxadiazole using a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid.[3][4] The reaction mixture is typically heated under reflux, and the product is isolated by pouring the mixture into ice water, followed by filtration and recrystallization.
Fluorescence Spectroscopy
The fluorescence properties of the synthesized compounds are typically characterized using the following methods:
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., THF, DMF, or ethanol) to determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Emission Spectroscopy: Fluorescence emission spectra are recorded on a spectrofluorometer. The sample is excited at its λ_abs, and the emission spectrum is scanned to determine the wavelength of maximum emission (λ_em).
-
Fluorescence Quantum Yield (Φ_F) Measurement: The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation:
Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (η_unk² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'unk' and 'std' refer to the unknown sample and the standard, respectively.
To minimize re-absorption effects, the absorbance of the solutions should be kept below 0.1 at the excitation wavelength.
-
Visualizing the Structure-Property Relationship
The following diagrams illustrate the general chemical structure of the compared analogues and the experimental workflow for their characterization.
Caption: General chemical structure of the compared 2,5-diaryl-1,3,4-oxadiazole analogues.
Caption: Experimental workflow for the synthesis and photophysical characterization of 2,5-diaryl-1,3,4-oxadiazole analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. "Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4" by DAO-HANG HE, YONG-CHUANG ZHU et al. [journals.tubitak.gov.tr]
A Comparative Analysis of In-Vitro and In-Vivo Studies on 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and Its Derivatives
An Examination of Preclinical Anticancer and Anti-inflammatory Potential
The heterocyclic compound 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative overview of the existing in-vitro and in-vivo research, focusing on their potential as anticancer and anti-inflammatory agents. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and therapeutic application.
In-Vitro Studies: Unveiling Cellular Mechanisms
In-vitro studies have been instrumental in elucidating the cytotoxic and enzyme-inhibitory effects of this compound derivatives against various cancer cell lines. These studies provide crucial insights into the compound's mechanism of action at a cellular level.
Anticancer Activity
A significant body of research has focused on the antiproliferative properties of this oxadiazole scaffold. Derivatives have been synthesized and tested against a panel of human cancer cell lines, with promising results.
Table 1: In-Vitro Cytotoxicity of this compound Derivatives
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8) | Not Specified | MTT Assay | <20 µg/mL | [1] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (8c) | HepG2 | Not Specified | 0.137 µg/mL | [2] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d) | HepG2 | Not Specified | 0.138 µg/mL | [2] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(N-phenylacetamidethio)-1,3,4-oxadiazole (15a) | MCF-7 | Not Specified | 0.164 µg/mL | [2] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(2-aminophenyl)-1,3,4-oxadiazole (8e) | MCF-7 | Not Specified | 0.179 µg/mL | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that derivatives of this compound exhibit potent cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[2]
Enzyme Inhibition
Further in-vitro investigations have explored the inhibitory effects of these compounds on key enzymes involved in cancer progression, such as EGFR tyrosine kinase.
Table 2: In-Vitro EGFR Tyrosine Kinase Inhibition
| Derivative | IC50 (µM) | Reference |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (8c) | 0.14 | [3] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d) | 0.18 | [3] |
These findings suggest that the anticancer activity of these derivatives may be mediated, at least in part, through the inhibition of the EGFR signaling pathway.[3]
In-Vivo Studies: Assessing Systemic Efficacy and Safety
In-vivo studies are critical for evaluating the therapeutic potential of a compound in a whole-organism context, providing data on efficacy, pharmacokinetics, and toxicity.
Anti-inflammatory Activity
Derivatives of the core this compound structure have been investigated for their anti-inflammatory properties in animal models.
Table 3: In-Vivo Anti-inflammatory Activity of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole Derivatives
| Derivative | Animal Model | Assay | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| 21c | Rat | Carrageenan-induced paw swelling | 20 | 59.5 | [4] |
| 21i | Rat | Carrageenan-induced paw swelling | 20 | 61.9 | [4] |
| Indomethacin (Standard) | Rat | Carrageenan-induced paw swelling | 20 | 64.3 | [4] |
The results demonstrate that these derivatives exhibit significant anti-inflammatory effects, comparable to the standard drug Indomethacin, in a well-established animal model of inflammation.[4]
Anti-tumor Activity
In-vivo anti-tumor studies provide the most direct evidence of a compound's potential as a cancer therapeutic.
Table 4: In-Vivo Anti-tumor Activity of a 1,3,4-Oxadiazole Derivative
| Compound | Animal Model | Tumor Type | Outcome | Reference |
| AMK OX-8 (Derivative containing 2-(4-Bromophenyl) group) | Not specified in abstract | Not specified in abstract | Effective with IC50 value <20 µg/mL in vitro, further in-vivo studies mentioned | [1] |
While specific quantitative in-vivo anti-tumor data for a this compound derivative was not detailed in the available abstracts, the progression of compounds like AMK OX-8 to in-vivo testing underscores their therapeutic promise based on potent in-vitro activity.[1]
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed studies is provided below to ensure reproducibility and facilitate comparative analysis.
In-Vitro Cytotoxicity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.[5]
Caption: Workflow of the MTT assay for in-vitro cytotoxicity.
In-Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the anti-inflammatory activity of compounds.
Workflow:
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[4]
Caption: Workflow of the carrageenan-induced paw edema assay.
Signaling Pathway
The anticancer activity of certain this compound derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a key therapeutic target in many cancers due to its role in promoting uncontrolled cell growth and survival.[3][6]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The collective evidence from in-vitro and in-vivo studies highlights the significant therapeutic potential of this compound and its derivatives. In-vitro assays have consistently demonstrated potent cytotoxic effects against various cancer cell lines and inhibitory activity against key enzymes like EGFR tyrosine kinase. These findings are corroborated by in-vivo studies showing promising anti-inflammatory and, by extension, potential anti-tumor activities. The favorable comparison with standard drugs in preclinical models warrants further investigation, including more extensive in-vivo anti-tumor efficacy studies, pharmacokinetic and toxicological profiling, and exploration of a broader range of derivatives to optimize potency and selectivity. This body of research provides a solid foundation for the continued development of this promising class of compounds for clinical applications in oncology and inflammatory diseases.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unraveling the Pharmacological Potential: A Comparative Guide to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its Analogs
A deep dive into the structure-activity relationships of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole reveals a scaffold with significant therapeutic promise. This guide offers a comparative analysis of its biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of this promising heterocyclic compound.
The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, has emerged as a noteworthy candidate for further investigation. Its unique structural features, particularly the presence of a bromophenyl group, contribute significantly to its biological profile.[4] This guide will dissect the structure-activity relationships (SAR) of this compound and its analogs, presenting a comparative overview of their performance in various biological assays.
Comparative Analysis of Biological Activities
The biological evaluation of this compound and its derivatives has demonstrated a broad spectrum of activities. The following sections and tables summarize the key findings, offering a clear comparison with alternative compounds.
Anticancer Activity
Several studies have highlighted the anticancer potential of 2,5-disubstituted 1,3,4-oxadiazole derivatives. The presence and position of substituents on the phenyl rings play a crucial role in their cytotoxic effects. For instance, analogs of this compound have been evaluated against various cancer cell lines.
A study on quinoline-oxadiazole hybrids revealed that the introduction of a 4-bromophenyl moiety can lead to potent antiproliferative activity.[5] Specifically, some derivatives exhibited considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the sub-micromolar range.[5] The SAR studies in this series indicated that substitutions on the second phenyl ring significantly modulate the anticancer efficacy.
| Compound/Analog | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Quinoline-1,3,4-oxadiazole derivative with 4-bromophenyl | HepG2 | 0.137 - 0.332 | [5] |
| Quinoline-1,3,4-oxadiazole derivative with 4-bromophenyl | MCF-7 | 0.164 - 0.583 | [5] |
| Erlotinib (Positive Control) | HepG2 | 0.308 | [5] |
| Erlotinib (Positive Control) | MCF-7 | 0.512 | [5] |
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 (Non-small-cell lung) | Growth Percent: 75.06 | [6] |
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | MOLT-4 (Leukemia) | Growth Percent: 76.31 | [6] |
Table 1: Comparative Anticancer Activity of this compound Analogs.
Anti-inflammatory Activity
The anti-inflammatory properties of 2,5-disubstituted 1,3,4-oxadiazoles have been extensively studied, often using the carrageenan-induced paw edema model in rats. The substitution pattern on the phenyl rings has been shown to be a key determinant of activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the anti-inflammatory effect.
One study on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives demonstrated anti-inflammatory effects ranging from approximately 33% to 62% inhibition of paw edema.[7] Certain derivatives showed activity comparable to the standard drug Indomethacin.[7] This suggests that the 4-bromophenyl moiety, in combination with other structural features, contributes positively to the anti-inflammatory potential.
| Compound/Analog | Animal Model | Dose | % Inhibition of Edema | Reference |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | 20 mg/kg | 33 - 62% | [7] |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 20 mg/kg | 64.3% | [7] |
| Ibuprofen (Standard) | Carrageenan-induced rat paw edema | 70 mg/kg | 92% (after 4 hours) | [7] |
Table 2: Comparative Anti-inflammatory Activity of this compound Analogs.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a common feature in many antimicrobial agents.[8][9] SAR studies have revealed that the nature of the substituents at the 2 and 5 positions is critical for the antimicrobial spectrum and potency. The presence of electronegative groups, such as halogens, on the phenyl ring can enhance antimicrobial effects.[10]
Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11] For example, the presence of a chlorine or nitro group on the phenyl ring has been shown to confer reasonable antifungal activity.[10]
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Furan-derivatives of 1,3,4-oxadiazole | Antibacterial | Not specified | [10] |
| Nitro furan substituted oxadiazoles | Staphylococcal strains | 4 - 32 | [10] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than ampicillin | [8] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100 times stronger than ampicillin | [8] |
Table 3: Comparative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the anti-inflammatory potential of a compound.
-
Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight with free access to water before the experiment.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in normal saline is injected subcutaneously into the sub-plantar region of the left hind paw of each rat.
-
Drug Administration: The test compounds and the standard drug (e.g., Indomethacin or Ibuprofen) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.[12]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Erlotinib) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Microplate Alamar Blue Assay
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Culture: Bacterial and fungal strains are cultured in appropriate broth media.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
Alamar Blue Addition: After incubation, Alamar Blue (resazurin) solution is added to each well.
-
Reading Results: The plates are incubated for a few more hours, and the color change from blue (oxidized state) to pink (reduced state) is observed. The lowest concentration of the compound that prevents this color change is recorded as the MIC.[10]
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts and workflows.
Caption: Logical relationship of SAR for 2,5-disubstituted-1,3,4-oxadiazoles.
Caption: General experimental workflow for SAR studies of 1,3,4-oxadiazole derivatives.
References
- 1. ijpsr.info [ijpsr.info]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Benchmarking 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in OLEDs: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of organic light-emitting diodes (OLEDs), the selection of high-performance materials is paramount to achieving desired device efficiency, brightness, and longevity. This guide provides a comparative benchmark for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (BPO), a member of the 2,5-diaryl-1,3,4-oxadiazole class of organic semiconductors. Due to the limited availability of specific performance data for BPO in peer-reviewed literature, this analysis utilizes data from a close structural analog, 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), a well-characterized and commonly used electron transport material (ETM) in OLEDs. The performance of PBD is compared against two other widely used ETMs: tris(8-hydroxyquinoline)aluminum (Alq3) and 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
Performance Comparison of Electron Transport Materials in OLEDs
The following table summarizes key performance metrics of OLED devices utilizing PBD, Alq3, and TPBi as the electron transport layer. These values are representative and can vary based on the specific device architecture, emissive layer, and other organic materials used.
| Performance Metric | PBD-based OLED | Alq3-based OLED | TPBi-based OLED |
| Maximum External Quantum Efficiency (EQE) | ~1%[1] | ~1-4%[2] | Up to 15% (as a host)[3] |
| Maximum Luminance (cd/m²) | >10,000[4][5] | ~11,050 | >11,000[6] |
| Current Efficiency (cd/A) | Varies with device structure | ~3.1[7] | 10.1 (in a specific red OLED)[8] |
| Power Efficiency (lm/W) | 2.25 (for a blue-emitting derivative)[9] | - | 13-19 (for a blue OLED)[10] |
| Turn-on Voltage (V) | ~7-8 | - | - |
| Electron Mobility (cm²/Vs) | ~2 x 10⁻⁵ | - | 5.6 x 10⁻⁸ to 2.1 x 10⁻⁵[8] |
Experimental Protocols
A generalized experimental protocol for the fabrication and characterization of a multilayer OLED device is provided below. Specific parameters such as layer thickness and deposition rates should be optimized for each material and desired device performance.
OLED Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate via high-vacuum thermal evaporation. A typical device architecture consists of:
-
Hole Injection Layer (HIL): e.g., 2-TNATA (4,4',4''-Tris[N-(2-naphthyl)-N-phenylamino]triphenylamine)
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): A host material doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL): The material being benchmarked (e.g., PBD, Alq3, or TPBi).
-
-
Cathode Deposition: A metal cathode, typically a bilayer of a low work function metal (e.g., LiF or Ca) and a thicker layer of aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from atmospheric moisture and oxygen.
OLED Characterization
The performance of the fabricated OLEDs is characterized using the following methods:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source measure unit and a calibrated photodiode or spectroradiometer.
-
Electroluminescence (EL) Spectra: The emission spectrum of the OLED is recorded at a constant driving voltage or current to determine the color coordinates in the CIE 1931 color space.
-
Efficiency Calculations: The current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated from the I-V-L data and the EL spectrum.
-
Operational Lifetime: The stability of the device is assessed by monitoring the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under a constant current density.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the fabrication and characterization of an OLED device.
Caption: Workflow for OLED fabrication and characterization.
References
- 1. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-performance blue electroluminescent devices based on 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals
Essential Guidance for Safe and Compliant Chemical Waste Management
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specific compounds like 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, having clear, immediate, and actionable disposal procedures is paramount. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with general safety standards.
Immediate Safety and Hazard Assessment
According to the Safety Data Sheet (SDS) from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, it is crucial to treat all laboratory chemicals with caution and to manage their disposal through a structured and safe process. General prudent practices in the laboratory dictate that no activity should begin without a clear plan for the disposal of all waste generated.[2]
Before initiating any disposal procedures, personnel should be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be needed if dust is generated.[3] | To minimize inhalation of airborne particles. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for collecting and preparing this compound for final disposal. The fundamental principle is to identify, segregate, and dispose of chemical waste in accordance with institutional and regulatory guidelines.[4]
Step 1: Waste Characterization and Segregation
-
Confirm Identity: Ensure the waste is solely this compound and not mixed with other hazardous materials such as flammable solvents, corrosives, or reactive chemicals.[2][4]
-
Do Not Mix: Never mix this waste with other chemical waste streams.[5] Mixing incompatible materials can lead to dangerous reactions.[2][4] If the compound was used in a solution, the entire solution must be characterized based on its most hazardous component.
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect the waste in a clean, dry, and chemically compatible container with a secure lid.[3][6] Whenever possible, use the original container.[2][3] The container must be in good condition, free of leaks or external residue.[7]
-
Avoid Overfilling: Do not fill the container beyond 90% of its capacity to prevent spills and allow for expansion.[8]
Step 3: Proper Labeling
-
Label Clearly: The container must be clearly labeled.[4][6] Even though this specific chemical is not classified as hazardous, it is best practice to label it clearly to avoid ambiguity.
-
Required Information: The label should include:
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6] This area must be at or near the point of generation.[6]
-
Secure Storage: Keep the container closed at all times except when adding waste.[6] Store it in a well-ventilated, cool, and dry location away from incompatible materials.[9][10]
Step 5: Final Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the waste.[3][6]
-
Professional Disposal: The final disposal must be conducted by a licensed and approved waste disposal contractor arranged by your institution.[3][10][11][12][13] Never dispose of laboratory chemicals down the sink or in the regular trash unless explicitly permitted by your institution's EHS office for non-hazardous materials.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wattbarind.com [wattbarind.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Essential Safety and Handling Guide for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
For Immediate Reference: Researchers, scientists, and drug development professionals should adhere to the following personal protective equipment (PPE), handling, and disposal protocols to ensure safety when working with this compound.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008, standard laboratory best practices for handling chemical compounds should always be observed to minimize exposure and ensure a safe working environment.[1] The following guidelines provide a comprehensive operational and disposal plan.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the most appropriate PPE for the specific task.[2] However, the following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Transferring) | - Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][4] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4][5] - Body Protection: Laboratory coat.[2] - Respiratory Protection: Generally not required if handled in a well-ventilated area. Use a dust mask or work in a fume hood if there is a risk of generating dust.[1][4] |
| Preparing Solutions | - Eye Protection: Chemical splash goggles.[3][4] A face shield may be necessary if there is a significant splash risk.[3][5] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4][5] - Body Protection: Laboratory coat. A chemical-resistant apron may be worn over the lab coat for added protection.[3] - Respiratory Protection: Not generally required if working in a well-ventilated area or a fume hood. |
| Accidental Spills | - Eye Protection: Chemical splash goggles and a face shield.[3][5] - Hand Protection: Heavy-duty, chemical-resistant gloves.[5] - Body Protection: Chemical-resistant suit or coveralls.[2][5] - Respiratory Protection: A respirator may be necessary depending on the scale of the spill and the potential for airborne dust.[4][5][6] |
Experimental Protocols
Standard Handling and Use Protocol
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible.[2]
-
Donning PPE: Put on a laboratory coat, followed by safety glasses or goggles. Finally, wear chemical-resistant gloves, ensuring they are inspected for any signs of damage before use.
-
Handling the Compound:
-
When weighing or transferring the solid, perform these actions in a well-ventilated area or a fume hood to prevent the dispersion of dust.[1]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
-
After handling is complete, wash hands and face thoroughly.[1]
-
Clean any contaminated surfaces.
-
-
Doffing PPE: Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove. Then, remove the laboratory coat, followed by eye protection.
Disposal Plan
-
Unused Product: Dispose of the compound in accordance with local and national regulations. This may involve offering it to a licensed disposal company.[1]
-
Contaminated Materials: Dispose of any contaminated gloves, lab coats, or other materials as chemical waste, following institutional and regulatory guidelines.
-
Contaminated Packaging: Before disposing of the container, ensure it is completely empty. Dispose of the container in accordance with local and national regulations.[1]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
